Prucalopride hydrochloride
Descripción
Structure
2D Structure
Propiedades
Número CAS |
179474-80-7 |
|---|---|
Fórmula molecular |
C18H27Cl2N3O3 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26ClN3O3.ClH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |
Clave InChI |
KKMOQGWTJRGLNN-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Apariencia |
Solid powder |
Otros números CAS |
179474-80-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
R-108512; R 108512; R108512; R 093877; R-093877; R093877; R 93877; R-93877; R93877; Prucalopride hydrochloride; Prucalopride HCl; Motegrity; Resolor; Resotran; |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Synthesis of Prucalopride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prucalopride (B966) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of chronic idiopathic constipation (CIC). Its discovery was driven by the need for a prokinetic agent with a superior safety profile compared to earlier non-selective agonists like cisapride, which were associated with adverse cardiovascular events.[1][2] This document provides an in-depth overview of the discovery process, chemical synthesis, mechanism of action, and pharmacological profile of prucalopride. Detailed experimental protocols for key assays are also presented to aid researchers in the field.
Introduction: The Need for a Selective 5-HT4 Agonist
Chronic constipation is a prevalent gastrointestinal disorder that significantly impairs quality of life.[2] The serotonin (5-HT) system, particularly the 5-HT4 receptor, plays a crucial role in regulating gastrointestinal motility.[3] Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine (B1216132), a key excitatory neurotransmitter that promotes peristalsis and colonic motility.[4][5]
Early prokinetic agents, such as cisapride, demonstrated clinical efficacy but were withdrawn from the market due to their non-selective action, which included binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiac arrhythmias.[1][2] This created a clear therapeutic need for a highly selective 5-HT4 receptor agonist devoid of significant off-target activities. The development of prucalopride was a direct response to this need, aiming to provide a safe and effective treatment for patients with chronic constipation.[1][6]
The Discovery Process
The discovery of prucalopride originated from a rational drug design program initiated by Janssen Pharmaceutica.[7] The primary objective was to develop a compound with high affinity and selectivity for the 5-HT4 receptor while minimizing or eliminating affinity for other receptors, especially the hERG channel.
The development process followed a classical medicinal chemistry workflow, starting with a lead compound from the benzofuran (B130515) class of molecules.[8] Structure-activity relationship (SAR) studies were systematically conducted to optimize the molecule's pharmacological profile. This iterative process involved synthesizing and screening numerous analogues to identify a candidate with the desired properties: potent agonism at the 5-HT4 receptor and a clean off-target profile. Prucalopride emerged as the lead candidate, demonstrating a significantly higher affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and the hERG channel.[9][10]
Chemical Synthesis of Prucalopride Hydrochloride
The chemical synthesis of prucalopride has been described through several routes. A common and efficient approach involves the coupling of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)piperidin-4-amine.[11] The final product is typically converted to its hydrochloride or succinate (B1194679) salt to improve stability and bioavailability.
A representative synthetic scheme is outlined below:
-
Amide Coupling: The carboxylic acid intermediate is activated, often using a coupling agent like ethyl chloroformate or 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with the piperidine (B6355638) amine intermediate.[11][12] This reaction forms the central amide bond of the prucalopride molecule.
-
Salt Formation: The resulting prucalopride free base is then treated with hydrochloric acid (often in an alcoholic solvent like isopropanol) to precipitate this compound.[12]
Mechanism of Action: 5-HT4 Receptor Signaling
Prucalopride exerts its prokinetic effect by acting as a selective agonist at the 5-HT4 receptor, which is a Gs protein-coupled receptor (GPCR).[4][10] The binding of prucalopride to the receptor initiates a downstream signaling cascade:
-
Receptor Activation: Prucalopride binds to and activates the 5-HT4 receptor on the surface of enteric neurons.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[10]
-
PKA Activation & Neurotransmitter Release: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in enhanced release of acetylcholine (ACh).
-
Prokinetic Effect: The increased release of ACh stimulates muscle contractions in the gastrointestinal tract, enhancing motility and accelerating colonic transit.[5]
Pharmacological Profile: Quantitative Data
Prucalopride's efficacy and safety are rooted in its high affinity for the 5-HT4 receptor and its markedly lower affinity for other receptors.
Table 1: Receptor Binding Affinity and Selectivity of Prucalopride
| Receptor Target | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki other / Ki 5-HT4) |
|---|---|---|
| Human 5-HT4 | 2.5 [8][13] | 1 |
| Human 5-HT3 | >10,000 | >4,000 |
| Human Dopamine D4 | ~2,380 | ~952 |
| Human Sigma-1 | ~3,720 | ~1,488 |
| hERG Channel | >10,000 | >4,000 |
(Data compiled from multiple sources.[8][9] Selectivity ratios are approximate.)
Table 2: Functional Activity of Prucalopride
| Assay Type | Receptor | Potency (EC50, nM) |
|---|---|---|
| cAMP Accumulation (HEK293 cells) | Human 5-HT4 | 5.0[9][10] |
| Contraction (Guinea Pig Colon) | 5-HT4 | ~33 |
| Relaxation (Rat Oesophagus) | 5-HT4 | ~15[8] |
(EC50 values can vary based on the specific tissue and experimental conditions.)
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of prucalopride for the human 5-HT4 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells transiently or stably expressing the recombinant human 5-HT4 receptor.[9]
-
Radioligand: [³H]-GR113808, a high-affinity 5-HT4 antagonist.[14][15]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).[15]
-
Assay Buffer: 50 mM HEPES, pH 7.4.[15]
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a liquid scintillation counter.[16]
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20-50 µg protein/well), varying concentrations of prucalopride, and a fixed concentration of [³H]-GR113808 (typically at its Kd value).[15] Total assay volume is typically 250-500 µL.[15][16]
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[16]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 4 times) to remove any non-specifically trapped radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the prucalopride concentration. Determine the IC50 value (the concentration of prucalopride that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Protocol 2: cAMP Accumulation Assay for EC50 Determination
Objective: To measure the functional agonist activity (EC50) of prucalopride by quantifying the production of intracellular cAMP in cells expressing the 5-HT4 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.[10]
-
Test Compound: this compound, serially diluted.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[17][18]
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer, supplemented with IBMX.
-
cAMP Detection Kit: Commercially available kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19]
-
Apparatus: Cell culture plates (e.g., 96- or 384-well), and a plate reader compatible with the detection kit.
Methodology:
-
Cell Plating: Seed the HEK293-5HT4 cells into multi-well plates and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.[20]
-
Stimulation: Add varying concentrations of prucalopride to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.[18]
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release the intracellular cAMP.
-
cAMP Detection: Add the detection reagents (e.g., HTRF antibody-conjugates) to the cell lysate and incubate as required.
-
Quantification: Measure the signal (e.g., fluorescence ratio) using a compatible plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the prucalopride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of prucalopride that produces 50% of the maximal response).
Conclusion
Prucalopride represents a significant advancement in the treatment of chronic idiopathic constipation, born from a targeted drug discovery program aimed at overcoming the safety limitations of previous prokinetic agents.[1][2] Its well-defined chemical synthesis, highly selective mechanism of action at the 5-HT4 receptor, and favorable pharmacological profile underscore its value as a therapeutic option. The detailed methodologies provided herein serve as a guide for researchers working on the characterization of GPCR agonists and the development of next-generation gastrointestinal therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. prucalopride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Prucalopride - Takeda - AdisInsight [adisinsight.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. tdcommons.org [tdcommons.org]
- 12. Processes For The Preparation Of Highly Pure Prucalopride Succinate [quickcompany.in]
- 13. selleckchem.com [selleckchem.com]
- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. bpsbioscience.com [bpsbioscience.com]
Prucalopride Hydrochloride: A Deep Dive into its Mechanism of Action in the Enteric Nervous System
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, within the enteric nervous system (ENS). Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and functional consequences of prucalopride's engagement with its target, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Selective 5-HT₄ Receptor Agonism
Prucalopride is a first-in-class dihydro-benzofurancarboxamide derivative that exhibits high affinity and selectivity for the serotonin 5-HT₄ receptor.[1][2] This specificity is a key differentiator from older, non-selective 5-HT₄ receptor agonists, which were associated with adverse cardiovascular events due to off-target effects.[1][2] Prucalopride's primary mechanism of action is the stimulation of 5-HT₄ receptors located on enteric neurons.[3] This activation enhances the release of acetylcholine, a major excitatory neurotransmitter in the gut, thereby promoting coordinated peristaltic contractions and increasing colonic motility.[3]
Receptor Binding Affinity and Selectivity
Prucalopride demonstrates a high affinity for human 5-HT₄ receptor subtypes. The binding affinity, expressed as the inhibitor constant (Kᵢ), is a measure of the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference |
| Human 5-HT₄ₐ | 2.5 | 8.60 | [3] |
| Human 5-HT₄b | 8.0 | 8.10 | [3] |
Prucalopride's selectivity for the 5-HT₄ receptor is a hallmark of its pharmacological profile. It shows significantly lower affinity for other serotonin receptor subtypes and a wide range of other receptors, minimizing the potential for off-target side effects. The selectivity is over 290-fold for the 5-HT₄ receptor compared to over 50 other receptors, including other 5-HT subtypes.
| Receptor/Target | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₄ₐ) | Reference |
| Human 5-HT₄ₐ | 2.5 | 1 | [3] |
| Other 5-HT Receptors | >10,000 | >4000 | [4] |
| hERG Potassium Channel | >10,000 | >4000 | [4] |
Intracellular Signaling Pathways
Activation of the 5-HT₄ receptor by prucalopride initiates a cascade of intracellular signaling events. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs.
References
Investigating Off-Target Effects of Prucalopride Hydrochloride in Preclinical Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a prokinetic agent primarily indicated for the treatment of chronic idiopathic constipation.[1][2][3] Its mechanism of action involves the stimulation of 5-HT4 receptors in the gastrointestinal tract, which enhances colonic motility.[4] The development of prucalopride was driven by the need for a 5-HT4 agonist with a more favorable safety profile than previous agents in its class, such as cisapride, which was withdrawn from the market due to cardiovascular adverse events linked to off-target effects, particularly blockade of the hERG potassium channel.[5][6][7] This technical guide provides a comprehensive overview of the preclinical investigation into the off-target effects of prucalopride hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Data Presentation: Off-Target Binding Affinities
A critical component of preclinical safety assessment is the evaluation of a compound's binding affinity to a wide range of molecular targets other than its intended therapeutic target. The following tables summarize the available quantitative data on the binding affinity of prucalopride for various off-target receptors and ion channels.
Table 1: Prucalopride Binding Affinity for Serotonergic and Dopaminergic Receptors [8]
| Receptor Subtype | Species | Binding Affinity (Ki, µM) |
| On-Target | ||
| 5-HT4B | - | 0.009 |
| Off-Target | ||
| 5-HT2A | - | 30 |
| 5-HT2B | - | 2 |
| 5-HT2C | - | 41 |
| Dopamine (B1211576) D2 | Rat | 6 |
| Dopamine D2 | Human | 14 |
Table 2: Prucalopride Binding Affinity for Other Off-Target Receptors [9]
| Receptor Subtype | Species | Binding Affinity (pKi) | Binding Affinity (Ki, µM) |
| Dopamine D4 | Human | 5.63 | 2.34 |
| 5-HT3 | Mouse | 5.41 | 3.89 |
| Sigma-1 | Human | 5.43 | 3.72 |
Table 3: Prucalopride Interaction with Cardiac Ion Channels
| Ion Channel | Parameter | Value | Reference |
| hERG (human Ether-à-go-go-Related Gene) | IC50 | 4.1 µM | [4] |
| hERG (human Ether-à-go-go-Related Gene) | IC50 | 5.7 µM | [10] |
Note: The affinity of prucalopride for other 5-HT receptors is reported to be 150–10,000 times lower than that for the 5-HT4 receptor.[5][8] In a broad screening of 50 other binding assays, only the human D(4) receptor, the mouse 5-HT(3) receptor, and the human sigma(1) receptor showed measurable affinity, resulting in at least 290-fold selectivity for the 5-HT(4) receptor.[9] Prucalopride showed no appreciable affinity for rat-calcium or rat-sodium ion channels at the concentrations tested.[8]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the investigation of prucalopride's off-target effects.
Radioligand Binding Assays for Off-Target Receptor Screening
Radioligand binding assays are the standard method for determining the affinity of a test compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of prucalopride for a panel of off-target receptors.
General Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are isolated. This is typically achieved by homogenization of the cells or tissue followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in a suitable buffer.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of prucalopride.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor and radioligand pair.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of prucalopride that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow of a whole-cell patch-clamp assay for hERG.
Signaling Pathways
Understanding the signaling pathways associated with both on-target and off-target interactions is crucial for interpreting the potential physiological consequences of a drug.
On-Target: 5-HT4 Receptor Signaling
Prucalopride is a high-affinity agonist of the 5-HT4 receptor. The canonical signaling pathway for this Gs-coupled receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). [11]Additionally, studies have shown that 5-HT4 receptor activation by prucalopride can lead to the phosphorylation of Src and ERK1/2. [11] 5-HT4 Receptor Signaling Pathway
Caption: On-target signaling pathway of Prucalopride.
Off-Target Signaling Pathways
Prucalopride has shown measurable, albeit significantly lower, affinity for the dopamine D4, serotonin 5-HT3, and sigma-1 receptors.
Logical Relationship of Off-Target Interactions
Caption: Overview of Prucalopride's off-target interactions.
Conclusion
The preclinical data for this compound demonstrate a high degree of selectivity for its target 5-HT4 receptor. While interactions with other receptors, notably the dopamine D4, serotonin 5-HT3, and sigma-1 receptors, as well as the hERG potassium channel, have been identified, the binding affinities are significantly lower than for the 5-HT4 receptor. This high selectivity is a key differentiating factor from older, less selective 5-HT4 agonists and provides a strong rationale for its improved safety profile, particularly with respect to cardiovascular risks. The detailed methodologies provided in this guide serve as a reference for the standard preclinical assays employed in the safety assessment of novel drug candidates. The visualization of the signaling pathways offers a framework for understanding the potential downstream cellular consequences of both on-target and off-target interactions. This comprehensive preclinical evaluation was instrumental in the successful development and regulatory approval of prucalopride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the efficacy and safety of prucalopride for the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs exhibit diverse binding modes and access routes in the Nav1.5 cardiac sodium channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prokinetic Symphony: An In-depth Technical Guide to the Downstream Signaling of Prucalopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, represents a significant therapeutic advance in the management of chronic idiopathic constipation (CIC).[1] Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors expressed on enteric neurons, leading to enhanced gastrointestinal motility.[2][3] This technical guide provides a comprehensive exploration of the downstream signaling pathways initiated by the activation of the 5-HT4 receptor by prucalopride, offering a detailed molecular roadmap for researchers and drug development professionals. We will delve into the canonical G-protein coupled signaling cascade, explore potential non-canonical pathways, and provide detailed experimental protocols for key assays, supplemented with quantitative data and pathway visualizations.
Core Mechanism of Action: The Canonical Gs-Adenylyl Cyclase-cAMP Pathway
Prucalopride's primary mechanism of action is the activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR).[2] This initiates a well-defined signaling cascade that serves as the cornerstone of its therapeutic efficacy.
Upon binding of prucalopride to the 5-HT4 receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the release of acetylcholine (B1216132) from cholinergic neurons in the myenteric plexus.[3] Acetylcholine acts as a primary excitatory neurotransmitter in the gut, promoting smooth muscle contraction and enhancing peristalsis, thereby accelerating colonic transit.
Quantitative Data Summary
The following tables summarize key quantitative parameters for prucalopride's interaction with the 5-HT4 receptor and its downstream effects.
Table 1: Receptor Binding Affinities (Ki) of Prucalopride
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT4a | Human | 2.5 | [5] |
| 5-HT4b | Human | 8.0 | [5] |
| 5-HT4 | Human (HEK293 cells) | <11 | [2] |
| Other 5-HT Receptors | Human | >150-fold lower affinity | [2] |
Table 2: Functional Potency (EC50) of Prucalopride
| Assay | Cell Line/Tissue | EC50 (nM) | Reference |
| cAMP Elevation | HEK293 cells | 5 | [2] |
Table 3: Clinical Efficacy of Prucalopride (2 mg once daily) in Patients with Chronic Constipation
| Primary Endpoint | Prucalopride Group | Placebo Group | p-value | Reference |
| ≥3 spontaneous complete bowel movements/week (12 weeks) | 27.8% | 13.2% | <0.001 | [6] |
| Increase of ≥1 spontaneous complete bowel movement/week (12 weeks) | 43.5% | 24.8% | <0.001 | [7] |
Exploring Non-Canonical Signaling Pathways
While the Gs-cAMP pathway is the primary driver of prucalopride's prokinetic effects, the broader landscape of GPCR signaling suggests the potential for non-canonical, G protein-independent pathways. The roles of these pathways in the context of prucalopride's action in the gastrointestinal tract are still emerging areas of research.
β-Arrestin Signaling
β-arrestins are crucial for GPCR desensitization and can also act as signal transducers, initiating G protein-independent signaling cascades. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor internalization and can also scaffold various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The concept of "biased agonism" suggests that some ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway.[8][9] Whether prucalopride acts as a biased agonist at the 5-HT4 receptor is an area that warrants further investigation. Understanding the β-arrestin signaling profile of prucalopride could provide insights into its long-term efficacy and potential for receptor desensitization.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
Recent research has indicated a potential role for prucalopride in modulating the PI3K/Akt signaling pathway, albeit in the context of ovarian cancer cells.[10] In these cells, prucalopride was shown to inhibit proliferation by downregulating the phosphorylation of Akt, mTOR, and p70S6K.[10] The PI3K/Akt pathway is known to be involved in cell growth, proliferation, and survival in various cell types, including intestinal epithelial cells.[11][12] However, the direct relevance of this pathway to the prokinetic effects of prucalopride in the gut is not yet established and requires further investigation in intestinal cell models.
Detailed Experimental Protocols
To facilitate further research into the signaling mechanisms of prucalopride, detailed protocols for key in vitro assays are provided below.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of prucalopride for the 5-HT4 receptor using a radiolabeled antagonist, such as [3H]-GR113808.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT4 receptor (e.g., HEK293-5HT4)
-
[3H]-GR113808 (Radioligand)
-
Prucalopride hydrochloride (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-GR113808 (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-GR113808, and a high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Competition Binding: Cell membranes, [3H]-GR113808, and varying concentrations of prucalopride.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of prucalopride.
-
Determine the IC50 value (the concentration of prucalopride that inhibits 50% of specific [3H]-GR113808 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the increase in intracellular cAMP levels upon stimulation of the 5-HT4 receptor with prucalopride, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the human 5-HT4 receptor (e.g., HEK293-5HT4)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Lysis buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the 5-HT4 expressing cells into a 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of prucalopride in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the different concentrations of prucalopride. Incubate for a specified time (e.g., 30 minutes) at room temperature. Include a vehicle control.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of prucalopride.
-
Determine the EC50 value (the concentration of prucalopride that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Conclusion and Future Directions
The activation of the 5-HT4 receptor by prucalopride predominantly signals through the canonical Gs-adenylyl cyclase-cAMP pathway, leading to increased acetylcholine release and enhanced gastrointestinal motility. This well-characterized pathway provides a solid foundation for understanding the drug's prokinetic effects. However, the potential for non-canonical signaling via β-arrestin and other pathways such as PI3K/Akt presents exciting avenues for future research. A deeper understanding of these alternative signaling routes could elucidate further nuances of prucalopride's action, including the potential for biased agonism, and may inform the development of next-generation 5-HT4 receptor agonists with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a starting point for researchers to further unravel the intricate signaling symphony orchestrated by prucalopride.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of oral prucalopride in women with chronic constipation in whom laxatives have failed: an integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Prucalopride Inhibits Proliferation of Ovarian Cancer Cells via Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 3-kinase mediates proliferative signals in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Prucalopride Hydrochloride: A Technical Guide on its Impact on Neuronal Plasticity and Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prucalopride (B966), a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist, is primarily authorized for the treatment of chronic constipation.[1] However, a growing body of evidence from preclinical and clinical studies indicates a significant, and potentially therapeutic, role for prucalopride in the central nervous system. Animal studies have long suggested that 5-HT4 receptor agonists can enhance cognitive processes.[2][3] Recent human trials have translated these findings, demonstrating pro-cognitive effects and measurable changes in brain activity and connectivity.[4] This technical guide provides an in-depth review of the current understanding of prucalopride's effects on neuronal plasticity and neurogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and illustrating the underlying biological pathways.
Core Mechanism of Action: 5-HT4 Receptor Agonism
Prucalopride exerts its effects by selectively binding to and activating 5-HT4 receptors.[5][6] These G-protein coupled receptors are expressed in various brain regions critical for cognitive function and mood regulation, including the hippocampus, frontal cortex, basal ganglia, and anterior cingulate cortex.[5][7]
Upon activation by prucalopride, the 5-HT4 receptor initiates a downstream signaling cascade primarily mediated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[10] Animal studies suggest that 5-HT4 receptor stimulation leads to the production of such neurotrophic factors.[11] This pathway is considered fundamental to the pro-cognitive and neuroprotective effects observed with prucalopride.
Effects on Neurogenesis and Neuroprotection
Prucalopride has demonstrated significant neuroprotective properties, primarily by mitigating apoptosis in neurons subjected to oxidative stress.[8][12] While some evidence suggests a role for 5-HT4 agonism in promoting neurogenesis, in vitro studies with prucalopride point more strongly towards a primary neuroprotective, rather than neuroproliferative, effect.[8][10] However, a study in diabetic rats did suggest prucalopride may promote the proliferation and differentiation of neural stem cells.[13]
Quantitative Data: Neuroprotection
The following table summarizes the quantitative results from a key in vitro study assessing prucalopride's ability to protect neurons from oxidative stress-induced cell death.[8][14]
| Condition | Cell Line / Neuron Type | Neuronal Survival (%) | Statistical Significance (vs. H2O2 alone) |
| Untreated Control | SH-SY5Y | ~100% | P < 0.001 |
| Hydrogen Peroxide (H2O2) alone | SH-SY5Y | 33.3 ± 0.1% | - |
| Prucalopride (1 nM) + H2O2 | SH-SY5Y | 73.5 ± 0.1% | P < 0.0001 |
| 5-HT4 Antagonist (GR113808) + Prucalopride + H2O2 | SH-SY5Y | 23.3 ± 0.1% | P < 0.0001 (vs. Prucalopride + H2O2) |
Data sourced from Bianco et al. (2016).[8][14]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Models: The study utilized the human neuroblastoma cell line SH-SY5Y, human enteric neurospheres derived from perinatal gut biopsies, and ex vivo submucosal neurons from adult colonic tissue.[8][14]
-
Induction of Oxidative Stress: Neuronal injury was induced by exposing the cells to 200 μM of hydrogen peroxide (H2O2).[8]
-
Drug Application: Cells were pre-treated with prucalopride (1 nM) before the H2O2 challenge. To confirm receptor specificity, a separate group was also pre-treated with the selective 5-HT4 antagonist GR113808 (10 nM) for 30 minutes prior to prucalopride administration.[8][14]
-
Survival Assessment: Cell survival and density were quantified using the Sulforhodamine B (SRB) colorimetric assay.[12][14]
-
Apoptosis Measurement: The activation of pro-apoptotic pathways was assessed by measuring the levels of cleaved caspase-3 and caspase-9.[8][12]
-
Neurogenesis Assessment: A separate experiment evaluated neuroproliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) over 24 hours. This study found no significant difference in BrdU incorporation between prucalopride-treated and untreated cells, suggesting a lack of direct neurogenesis.[8]
Impact on Neuronal Plasticity and Cognitive Function
The most compelling evidence for prucalopride's CNS effects comes from human clinical studies using functional magnetic resonance imaging (fMRI) and cognitive testing. These studies reveal that prucalopride modulates brain network connectivity and enhances memory performance.[2][15]
Quantitative Data: Cognitive Enhancement and Brain Activity
The tables below summarize key findings from placebo-controlled trials in healthy volunteers.
Table 3.1.1: Memory Performance
| Study Group | Task | Performance Metric | Result | Statistical Significance (vs. Placebo) |
| Prucalopride (n=23) | Image Recognition Memory | % of previously viewed images identified | 81% | P=0.029 |
| Placebo (n=21) | Image Recognition Memory | % of previously viewed images identified | 76% | - |
Data sourced from de Cates et al. as presented at ECNP 2021.[2][3][16]
Table 3.1.2: Functional Brain Changes
| Brain Region / Network | Measurement Type | Observed Effect with Prucalopride |
| Hippocampus | Task-based fMRI Activity | Bilaterally increased activity during memory encoding/recall.[16] |
| Right Angular Gyrus | Task-based fMRI Activity | Increased activity during memory encoding/recall.[2][3] |
| Central Executive Network <-> Cingulate Cortex | Resting-State Functional Connectivity (rsFC) | Increased connectivity.[4][7] |
| Anterior Cingulate Cortex <-> Lateral Occipital Cortex | Resting-State Functional Connectivity (rsFC) | Increased connectivity.[7][15] |
| Default Mode Network (DMN) | Resting-State Functional Connectivity (rsFC) | Decreased connectivity within the network.[4][5][15] |
Experimental Protocol: Human Cognitive and fMRI Study
The following outlines a typical methodology used in studies assessing prucalopride's cognitive effects in humans.[2][3]
-
Participants: Studies typically recruit healthy adult volunteers (e.g., 44-50 participants) within a defined age range (e.g., 18-36 years).[2]
-
Design: A double-blind, randomized, placebo-controlled design is used.[5]
-
Intervention: Participants receive a daily low dose of prucalopride (e.g., 1 mg) or a matching placebo for a short duration, typically 6 to 7 days.[5][17]
-
fMRI Memory Task: Before scanning, participants are often shown a series of neutral images (e.g., animals, landscapes). During the fMRI scan, they are shown these images again, interspersed with new but similar images.[2]
-
fMRI Resting-State Scan: Participants are instructed to relax in the scanner with their eyes open, allowing for the measurement of baseline brain network connectivity.[7][18]
-
Post-Scan Cognitive Testing: Following the scan, a memory test is administered where participants must distinguish between images they saw before and during the scan from a set of entirely new images.[2]
Prucalopride's Impact on Brain Networks
The dual effect of prucalopride on brain connectivity is noteworthy. It appears to enhance the integration and efficiency of networks involved in active cognition while simultaneously dampening the activity of networks associated with introspection and mind-wandering. This modulation provides a plausible neurological mechanism for the observed improvements in attention and memory.[4][15]
Conclusion and Future Directions
Prucalopride hydrochloride, through its action as a selective 5-HT4 receptor agonist, demonstrates significant potential beyond its primary gastrointestinal application. The evidence strongly supports a neuroprotective role, safeguarding neurons from oxidative stress-induced apoptosis. Furthermore, human studies provide compelling data that even at low doses, prucalopride can enhance cognitive function, particularly memory, by modulating neuronal plasticity.[7][8] It achieves this by increasing activity in memory-related brain regions and recalibrating the functional connectivity of large-scale brain networks, boosting cognitive control while reducing mind-wandering.[2][4][15]
These findings position 5-HT4 receptor agonism as a promising therapeutic target for treating cognitive deficits that accompany psychiatric and neurodegenerative disorders.[15][19] Future research should focus on:
-
Patient Population Studies: Translating the findings from healthy volunteers to patient populations with diagnosed cognitive impairment, such as in major depressive disorder or early-stage Alzheimer's disease.[20]
-
Dose-Response Studies: Investigating a wider range of prucalopride doses to determine the optimal therapeutic window for cognitive enhancement and to further characterize its antidepressant-like potential.[5][19]
-
Long-Term Effects: Assessing the durability of the pro-cognitive effects and the safety profile of long-term prucalopride administration for CNS indications.
-
Biomarker Development: Identifying and validating biomarkers, such as the observed changes in resting-state connectivity, that can predict treatment response to 5-HT4 agonists.[18]
References
- 1. droracle.ai [droracle.ai]
- 2. Intestinal drug shown to boost memory and cognition | EurekAlert! [eurekalert.org]
- 3. Laxative may improve cognitive performance - Medical Conferences [conferences.medicom-publishers.com]
- 4. psypost.org [psypost.org]
- 5. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 6. Prucalopride May Boost Hippocampal-dependent Memory - Sciencebeta [sciencebeta.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. rcpsych.ac.uk [rcpsych.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prucalopride exerts neuroprotection in human enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurosciencenews.com [neurosciencenews.com]
- 16. neurosciencenews.com [neurosciencenews.com]
- 17. Prucalopride and Cognition in Recovered Depression [ctv.veeva.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Exploring the role of Prucalopride hydrochloride in cognitive function and memory
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the emerging role of prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, in the domains of cognitive function and memory. Primarily known for its enterokinetic properties in the treatment of chronic idiopathic constipation, recent preclinical and clinical evidence has illuminated its potential as a pro-cognitive agent. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and a detailed summary of key experimental findings and protocols.
Core Mechanism of Action
Prucalopride is a dihydrobenzofurancarboxamide derivative that acts as a selective agonist for the 5-hydroxytryptamine (serotonin) receptor subtype 4 (5-HT4).[1] Unlike previous 5-HT4 agonists, prucalopride exhibits high selectivity, with minimal affinity for other serotonin receptors or the hERG potassium channel, which significantly reduces cardiovascular risk.[1][2] The 5-HT4 receptors are G-protein coupled receptors widely distributed throughout the central nervous system (CNS), with notable expression in brain regions critical for cognition, such as the hippocampus, frontal cortex, and basal ganglia.[3]
Activation of 5-HT4 receptors is hypothesized to enhance cognitive processes through several downstream mechanisms:
-
Modulation of Neurotransmitter Release: Preclinical studies in rats have demonstrated that 5-HT4 receptor agonists can stimulate the release of acetylcholine (B1216132) (ACh) in the prefrontal cortex.[4] Acetylcholine is a key neurotransmitter in learning and memory, and its potentiation is a primary target for dementia treatments.
-
Activation of Intracellular Signaling Cascades: The primary signaling pathway associated with 5-HT4 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This cascade further activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[5][6] Phosphorylated CREB is a crucial transcription factor for genes involved in synaptic plasticity and long-term memory formation.[7]
Evidence from Human Clinical Studies
Several randomized, double-blind, placebo-controlled studies have investigated the pro-cognitive effects of prucalopride in human subjects. These studies consistently demonstrate improvements in memory and cognitive performance, supported by functional neuroimaging data.
The following tables summarize the key quantitative outcomes from clinical trials assessing prucalopride's impact on cognitive function.
Table 1: Memory Performance in Healthy Volunteers
| Study Cohort | Intervention | Duration | Cognitive Task | Prucalopride Group Result | Placebo Group Result | p-value | Reference |
|---|---|---|---|---|---|---|---|
| 44 Healthy Volunteers | Prucalopride (dose not specified) vs. Placebo | 6 days | Image Recognition Memory Test | 81% accuracy | 76% accuracy | 0.029 | [8][9][10] |
| 50 Healthy Volunteers | Prucalopride (1 mg/day) vs. Placebo | 6 days | Hippocampal-dependent Memory Task | Improved Performance | Baseline | N/A |[11] |
Table 2: Cognitive Performance in Remitted Depression
| Study Cohort | Intervention | Duration | Cognitive Task | Key Finding | Reference |
|---|---|---|---|---|---|
| 50 Participants with Remitted Depression | Prucalopride (1-2 mg/day) vs. Placebo | 7-10 days | Auditory Verbal Learning Task | Significantly improved word recall | [12][13] |
| 50 Participants with Remitted Depression | Prucalopride (1-2 mg/day) vs. Placebo | 7-10 days | Complex Working Memory Task | Faster response times without loss of accuracy | [12][13] |
| 50 Participants with Remitted Depression | Prucalopride (1-2 mg/day) vs. Placebo | 7-10 days | Facial Expression Recognition | Improved accurate recognition |[12][13] |
Functional magnetic resonance imaging (fMRI) studies have provided insights into the neural mechanisms underlying prucalopride's pro-cognitive effects.
-
Increased Brain Activity: In healthy volunteers, 6 days of prucalopride administration was associated with increased activity in memory-related brain regions, specifically the hippocampus and the right angular gyrus, during memory tasks.[9][14]
-
Modulation of Resting-State Functional Connectivity (rsFC): Prucalopride has been shown to alter connectivity within and between major brain networks.[3][15]
-
Increased Connectivity: Enhanced rsFC was observed between the central executive network (CEN) and the posterior/anterior cingulate cortex (PCC/ACC), regions involved in attention and information processing.[11][15][16]
-
Decreased Connectivity: Reduced rsFC was noted within the default mode network (DMN), a network active during mind-wandering.[3][15][16] A failure of the DMN to deactivate is linked to attentional deficits.[11]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oaji.net [oaji.net]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. The 5-hydroxytryptamine4 receptor agonists prucalopride and PRX-03140 increase acetylcholine and histamine levels in the rat prefrontal cortex and the power of stimulated hippocampal θ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Intestinal drug shown to boost memory and cognition | EurekAlert! [eurekalert.org]
- 10. Laxative may improve cognitive performance - Medical Conferences [conferences.medicom-publishers.com]
- 11. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medrxiv.org [medrxiv.org]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. scitechdaily.com [scitechdaily.com]
- 16. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development and Toxicological Profile of Prucalopride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development and toxicological profile of Prucalopride (B966) hydrochloride, a selective, high-affinity 5-HT4 receptor agonist. The information presented herein is intended to support research, development, and regulatory activities related to this compound.
Introduction
Prucalopride is a dihydro-benzofuran-carboxamide derivative that enhances gastrointestinal motility by selectively targeting the 5-HT4 receptor.[1] Its prokinetic properties make it an effective treatment for chronic idiopathic constipation.[2] This document summarizes the key preclinical data that have characterized its pharmacological and toxicological properties.
Pharmacodynamics and Mechanism of Action
Prucalopride's primary mechanism of action is the selective agonism of 5-HT4 receptors located on enteric neurons.[3][4] This interaction initiates a signaling cascade that enhances the release of acetylcholine (B1216132), a key neurotransmitter in the gut.[3] The increased acetylcholine levels stimulate peristalsis, the coordinated wave-like muscle contractions that propel contents through the gastrointestinal tract.[3] Prucalopride has demonstrated a high affinity for 5-HT4 receptors, with over 150-fold greater selectivity compared to other receptor types, which contributes to its favorable safety profile by minimizing off-target effects.[1]
Preclinical Pharmacokinetics
The pharmacokinetic profile of prucalopride has been extensively studied in various animal models and humans.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Prucalopride
| Parameter | Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Primary Route of Elimination | Reference(s) |
| Absorption | ||||||||
| Rat | Oral | 5 mg/kg | ~1 | ~8 | >90 | Renal | [1] | |
| Dog | Oral | 2 mg/kg | 1-2 | ~24 | >90 | Renal | [5][6] | |
| Distribution | ||||||||
| Volume of Distribution | Human | IV | 0.5 mg | N/A | N/A | N/A | N/A | [6] |
| Plasma Protein Binding | Human | In vitro | N/A | N/A | N/A | ~30% | N/A | [6] |
| Metabolism | ||||||||
| Extent of Metabolism | Human | Oral | 2 mg | N/A | N/A | Low | N/A | [6] |
| Excretion | ||||||||
| % of Dose in Urine | Human | Oral | 2 mg | N/A | N/A | ~60-65% (unchanged) | Renal | [5][6] |
| % of Dose in Feces | Human | Oral | 2 mg | N/A | N/A | ~5% (unchanged) | Fecal | [5][6] |
Toxicological Profile
A comprehensive battery of toxicological studies has been conducted to evaluate the safety of prucalopride.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of prucalopride on vital organ systems.
Experimental Protocol:
-
Cardiovascular System: In vitro studies were performed on human ether-à-go-go-related gene (hERG) transfected cells, guinea pig ventricular myocytes, and rabbit and dog Purkinje fibers. In vivo studies were conducted in rabbits, anesthetized guinea pigs, and conscious dogs.[7]
-
Central Nervous System (CNS): Behavioral assessments were performed in mice, rats, and dogs following single and repeated doses.[1]
-
Respiratory System: Standard in vivo models were used to assess respiratory function.
Results: No clinically relevant effects on cardiovascular parameters, including QT interval, were observed at therapeutic and supratherapeutic concentrations.[7] CNS-related effects were only observed at very high doses.[1]
Genotoxicity
A range of in vitro and in vivo assays were conducted to evaluate the genotoxic potential of prucalopride.
Experimental Protocols:
-
Ames Test: The bacterial reverse mutation assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).[8]
-
In Vitro Mammalian Cell Assays: A mouse lymphoma assay and a chromosomal aberration assay in human lymphocytes were performed.[8]
-
In Vivo Micronucleus Test: The potential to induce micronuclei in bone marrow erythrocytes of rodents was assessed.[8]
-
In Vivo Unscheduled DNA Synthesis (UDS) Assay: The ability to induce DNA repair in rat hepatocytes was evaluated.[8]
Results: Prucalopride tested weakly positive in the Ames assay in the TA100 strain at high concentrations but was negative in other in vitro and in vivo genotoxicity assays.[8] The overall weight of evidence suggests that prucalopride does not pose a genotoxic risk to humans.[8]
Table 2: Summary of Genotoxicity Studies for Prucalopride
| Assay | Test System | Metabolic Activation | Result | Reference(s) |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | Weakly positive in TA100 at high concentrations | [8] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and Without S9 | Negative | [8] |
| Chromosomal Aberration | Human lymphocytes | With and Without S9 | Negative | [8] |
| In Vivo Micronucleus Test | Rodent bone marrow | N/A | Negative | [8] |
| In Vivo UDS Assay | Rat hepatocytes | N/A | Negative | [8] |
Carcinogenicity
Long-term carcinogenicity studies were conducted in rodents to assess the tumorigenic potential of prucalopride.
References
- 1. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Bioequivalence, and Safety Studies of Prucalopride in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity Studies - IITRI [iitri.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Pharmacological Profiling of Prucalopride Hydrochloride
Introduction
Prucalopride (B966) is a dihydro-benzofuran-carboxamide derivative that acts as a selective, high-affinity serotonin (B10506) 5-HT₄ receptor agonist.[1][2] Its primary therapeutic application is in the treatment of chronic idiopathic constipation, where it enhances gastrointestinal motility.[3][4][5] The mechanism of action involves the stimulation of 5-HT₄ receptors located on enteric neurons, which promotes the release of acetylcholine, thereby facilitating colonic peristalsis and normalizing bowel movements.[3][4] Unlike previous generations of 5-HT₄ agonists, prucalopride's high selectivity minimizes off-target effects, particularly cardiovascular risks associated with hERG channel interactions.[2][5][6][7]
These application notes provide detailed protocols for key in vitro assays essential for characterizing the pharmacological activity of prucalopride hydrochloride at the 5-HT₄ receptor. The described methods cover receptor binding affinity, functional second messenger signaling, and tissue-based physiological responses.
Mechanism of Action and Signaling Pathway
Prucalopride exerts its prokinetic effects by activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to the stimulatory G-protein, Gαs. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to enhanced neurotransmitter release (e.g., acetylcholine) and modulation of smooth muscle cell activity.[3][4]
Caption: Prucalopride 5-HT₄ Receptor Signaling Cascade.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for prucalopride derived from various in vitro studies. These values are crucial for comparing the potency and affinity of prucalopride with other compounds.
| Parameter | Assay Type | System/Tissue | Value | Reference |
| Ki | Receptor Binding | Human 5-HT₄ₐ Receptor | 2.5 nM | [9][10] |
| Ki | Receptor Binding | Human 5-HT₄♭ Receptor | 8.0 nM | [9][10] |
| pEC₅₀ | Contraction Assay | Guinea-pig Proximal Colon | 7.5 | [9][10] |
| pEC₅₀ | Relaxation Assay | Rat Oesophagus Muscularis Mucosae | 7.8 | [9] |
| -logEC₅₀ | Adenylyl Cyclase | Recombinant 5-HT₄ₐ Receptor | 7.2 | [11] |
| -logEC₅₀ | Adenylyl Cyclase | Recombinant 5-HT₄♭ Receptor | 7.3 | [11] |
| -logEC₅₀ | Inotropic Effect | Human Atrial Trabeculae | 7.4 | [11] |
Experimental Protocols
Protocol 1: 5-HT₄ Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the 5-HT₄ receptor through competitive displacement of a specific high-affinity radioligand.
Principle: The assay measures the ability of unlabeled prucalopride to compete with a fixed concentration of a radiolabeled 5-HT₄ antagonist (e.g., [³H]GR113808) for binding to membranes prepared from cells recombinantly expressing the human 5-HT₄ receptor. The concentration of prucalopride that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Materials:
-
Cell membranes from HEK293 or CHO cells expressing human 5-HT₄ receptors.
-
Radioligand: [³H]GR113808 (specific 5-HT₄ antagonist).
-
This compound serial dilutions.
-
Non-specific binding control: 10 µM GR113808 (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well GF/B filter plates.
-
Scintillation fluid.
-
Plate-based scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of prucalopride dilution.
-
Add 50 µL of [³H]GR113808 diluted in assay buffer to a final concentration of ~0.5 nM.
-
Add 100 µL of cell membrane suspension (10-20 µg protein/well).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow filters to dry, then add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of prucalopride.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of prucalopride to act as an agonist and stimulate the production of the second messenger cAMP in a cell-based system.
Principle: Cells expressing the 5-HT₄ receptor are treated with varying concentrations of prucalopride. As an agonist, prucalopride activates the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. The amount of cAMP produced is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12]
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Articles [globalrx.com]
- 4. droracle.ai [droracle.ai]
- 5. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Loperamide-Induced Constipation Model in Mice for Prucalopride Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic constipation is a prevalent gastrointestinal disorder that significantly impacts quality of life.[1] To facilitate the development of novel therapeutics, robust and reproducible preclinical models are essential. The loperamide-induced constipation model in mice is a widely used and effective method for studying the pathophysiology of constipation and evaluating the efficacy of prokinetic agents.[2]
Loperamide, a peripherally acting μ-opioid receptor agonist, induces constipation by inhibiting the release of acetylcholine (B1216132) and prostaglandins (B1171923) in the myenteric plexus of the large intestine.[2] This action reduces propulsive peristalsis, increases intestinal transit time, and enhances water absorption, leading to decreased fecal frequency and harder stools.[2]
Prucalopride (B966) is a selective, high-affinity 5-HT4 receptor agonist that enhances gastrointestinal motility.[3][4] By stimulating 5-HT4 receptors on enteric neurons, prucalopride facilitates the release of acetylcholine, which in turn stimulates colonic peristalsis and increases bowel motility.[3][5] This mechanism makes it a relevant compound for investigation in the loperamide-induced constipation model.
These application notes provide detailed protocols for establishing the loperamide-induced constipation model in mice and for testing the efficacy of prucalopride.
Signaling Pathways and Experimental Workflow
Loperamide's Mechanism of Action
Loperamide binds to μ-opioid receptors in the intestinal wall, inhibiting enteric nerve activity and reducing the release of excitatory neurotransmitters. This leads to decreased intestinal motility and secretion, causing constipation.[2]
References
Application Notes and Protocols for the Use of Prucalopride Hydrochloride in Primary Cell Cultures of Enteric Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of prucalopride (B966) hydrochloride, a high-affinity 5-HT4 receptor agonist, in primary cell cultures of enteric neurons. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the neuroprotective and neurogenic effects of prucalopride on the enteric nervous system (ENS).
Quantitative Data Summary
Prucalopride has been shown to exert significant neuroprotective effects on enteric neurons, primarily through the activation of the 5-HT4 receptor. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Neuroprotective Effect of Prucalopride on SH-SY5Y Cells Exposed to Oxidative Stress [1]
| Treatment Condition | Neuronal Survival (%) |
| Control (Untreated) | 100 |
| Hydrogen Peroxide (H₂O₂) 200 µM | 33.3 ± 0.1 |
| Prucalopride 1 nM + H₂O₂ 200 µM | 73.5 ± 0.1 |
| Prucalopride 1 nM + GR113808 (5-HT4 Antagonist) + H₂O₂ | 23.3 ± 0.1 |
Table 2: Dose-Response of Prucalopride's Neuroprotective Effect on SH-SY5Y Cells [1]
| Prucalopride Concentration | Treatment Duration | Neuronal Survival (%) |
| 10 pM | 30 min | ~40 |
| 1 nM | 30 min | ~75 |
| 10 nM | 30 min | ~80 |
| 10 µM | 30 min | ~65 |
| 10 mM | 30 min | ~55 |
| 10 nM | 60 min | ~60 |
Table 3: Effect of Prucalopride on Proliferation of SH-SY5Y Cells [1]
| Treatment Condition | BrdU Incorporation (% of Control) |
| Control (Untreated) | 100 |
| Prucalopride 1 nM | No significant difference |
| H₂O₂ 200 µM | Reduced (exact value not stated) |
| Prucalopride 1 nM + H₂O₂ 200 µM | No significant difference vs H₂O₂ |
Table 4: Effect of Prucalopride on Caspase-3 and Caspase-9 Activation in Neurons Exposed to Oxidative Stress [1]
| Treatment Condition | Caspase-3 Activation | Caspase-9 Activation |
| H₂O₂ 200 µM | Significantly increased | Significantly increased |
| Prucalopride 1 nM + H₂O₂ 200 µM | Significantly reduced | Significantly reduced |
| Prucalopride 1 nM + GR113808 (5-HT4 Antagonist) + H₂O₂ | Activation restored | Activation restored |
Signaling Pathway
Prucalopride mediates its neuroprotective effects through the activation of the 5-HT4 receptor, which is coupled to a Gs protein. This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which is known to play a crucial role in promoting neuronal survival and neurogenesis.[1]
References
Application Notes and Protocols for Prucalopride Pharmacology in Guinea Pig Ileum Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist with enterokinetic properties.[1][2] It is utilized in the treatment of chronic constipation by stimulating gastrointestinal motility. The guinea pig ileum, particularly the longitudinal muscle-myenteric plexus (LMMP) preparation, serves as a classic and reliable ex vivo model for studying the pharmacological effects of 5-HT₄ receptor agonists like Prucalopride. This document provides detailed application notes and protocols for the preparation and use of guinea pig ileum in Prucalopride pharmacology studies.
Activation of 5-HT₄ receptors by Prucalopride initiates a signaling cascade that ultimately enhances acetylcholine (B1216132) release from myenteric neurons, leading to smooth muscle contraction.[1] This makes the guinea pig ileum an excellent system to investigate the prokinetic efficacy and mechanism of action of Prucalopride and other 5-HT₄ receptor modulators.
Quantitative Data Summary
The following table summarizes key quantitative pharmacological data for Prucalopride, primarily from studies involving guinea pig tissues and human receptor binding assays.
| Parameter | Species/Tissue | Value | Reference |
| pEC₅₀ (functional potency) | Guinea Pig Colon Contraction | 7.48 ± 0.06 | [3] |
| pKi (binding affinity) | Human 5-HT₄ₐ Receptor | 8.60 | [3] |
| pKi (binding affinity) | Human 5-HT₄♭ Receptor | 8.10 | [3] |
| Selectivity | >290-fold for 5-HT₄ vs. other receptors (human D₄, mouse 5-HT₃, human sigma₁) | [3] |
Signaling Pathway
Prucalopride exerts its prokinetic effects by activating 5-HT₄ receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus. This activation triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and phosphorylation of Src, a non-receptor tyrosine kinase.[3] This ultimately facilitates the release of acetylcholine (ACh), which then binds to muscarinic receptors on the smooth muscle cells, leading to contraction.
Caption: Prucalopride-induced signaling cascade in the myenteric plexus.
Experimental Workflow
The following diagram outlines the major steps involved in the ex vivo pharmacology study of Prucalopride using guinea pig ileum.
Caption: Workflow for Prucalopride pharmacology in guinea pig ileum.
Experimental Protocols
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g)
-
Physiological Salt Solution (Krebs-Henseleit Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11.1 mM
-
Continuously gassed with 95% O₂ / 5% CO₂
-
-
Prucalopride Stock Solution: 10 mM in DMSO, stored at -20°C. Prepare fresh serial dilutions in distilled water on the day of the experiment.
-
Dissection Tools: Fine scissors, forceps, cotton swabs.
-
Equipment: Organ bath system with temperature control (37°C) and aeration, isometric force transducer, data acquisition system.
Tissue Preparation: Longitudinal Muscle-Myenteric Plexus (LMMP)
-
Euthanasia and Ileum Isolation: Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols. Immediately perform a laparotomy and carefully excise a segment of the distal ileum (approximately 10-15 cm from the ileocecal junction).
-
Cleaning: Place the isolated ileum segment in a petri dish containing ice-cold, gassed Krebs-Henseleit solution. Gently flush the luminal contents with the same solution using a syringe with a blunt-ended needle.
-
LMMP Dissection:
-
Thread the ileum segment onto a glass rod of appropriate diameter.
-
Gently score the serosal surface along the mesenteric attachment.
-
Using a moistened cotton swab, gently and carefully push the longitudinal muscle layer with the attached myenteric plexus off the underlying circular muscle and mucosa. This will result in a thin, tube-like preparation.
-
Cut the LMMP tube into segments of approximately 2-3 cm in length.
-
Organ Bath Experiment
-
Tissue Mounting: Suspend the LMMP segments in individual organ bath chambers (10-20 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Equilibration: Apply an initial resting tension of 1.0 g to the tissue. Allow the preparation to equilibrate for at least 60 minutes, with washes (replacement of the bath solution) every 15 minutes. During this period, the tissue will relax to a stable baseline tension. Readjust the tension to 1.0 g after each wash if necessary.
-
Concentration-Response Curve Generation:
-
After the equilibration period, add Prucalopride to the organ bath in a cumulative, stepwise manner, typically in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile responses continuously using the data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each Prucalopride concentration, subtracting the baseline tension.
-
Normalize the responses by expressing them as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol (B1668302) or a high concentration of Prucalopride).
-
Plot the normalized response against the logarithm of the Prucalopride concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ (the concentration of Prucalopride that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) using non-linear regression analysis.
-
Conclusion
The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a robust and sensitive ex vivo model for characterizing the pharmacology of 5-HT₄ receptor agonists like Prucalopride. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to obtain reliable and reproducible data on the prokinetic effects of novel compounds targeting the 5-HT₄ receptor. Adherence to these standardized procedures will facilitate the comparison of data across different studies and contribute to a deeper understanding of the mechanisms underlying gastrointestinal motility.
References
Application Notes and Protocols for Oral Gavage Administration of Prucalopride Hydrochloride in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prucalopride (B966) hydrochloride is a high-affinity, selective serotonin (B10506) (5-HT) type 4 (5-HT4) receptor agonist.[1][2][3] It is a gastrointestinal (GI) prokinetic agent that enhances bowel motility by stimulating peristalsis.[1][2] Prucalopride's mechanism of action involves the activation of 5-HT4 receptors in the GI tract, which promotes the release of acetylcholine (B1216132) from enteric neurons. This, in turn, stimulates high-amplitude propagating contractions in the colon, accelerating transit time.[1] In rodent models, oral administration of prucalopride has been used to investigate its pharmacokinetic profile and its effects on gastrointestinal function. This document provides detailed protocols for the preparation and oral gavage administration of Prucalopride hydrochloride in rodents, along with relevant data and diagrams to support experimental design.
Mechanism of Action: 5-HT4 Receptor Signaling
Prucalopride selectively binds to and activates 5-HT4 receptors located on enteric neurons. This activation initiates a signaling cascade that results in increased acetylcholine release, leading to enhanced gastrointestinal motility.
Caption: Prucalopride-mediated 5-HT4 receptor signaling pathway.
Quantitative Data
Pharmacokinetic Parameters of Prucalopride in Rats (Oral Administration)
| Parameter | Value | Species | Dosage | Reference |
| Tmax (Time to Peak Concentration) | 1.0 h | Rat | Not Specified | [4] |
| Cmax (Peak Concentration) | 21.71 ± 4.28 ng/mL | Rat | Not Specified | [4] |
| t1/2 (Half-life) | 18.21 ± 0.69 h | Rat | Not Specified | [4] |
| AUC (Area Under the Curve) | 59.30 ± 9.43 ng·h/mL | Rat | Not Specified | [4] |
Rodent Oral Gavage Needle and Volume Guidelines
| Species | Weight Range | Gavage Needle Gauge | Gavage Needle Length | Maximum Dosing Volume | Reference |
| Mouse | 15-20 g | 22 | 1-1.5 inches | 10 mL/kg | [5][6] |
| Mouse | 20-25 g | 20 | 1-2 inches | 10 mL/kg | [6] |
| Mouse | 25-30 g | 18 | 1.5-2 inches | 10 mL/kg | [6] |
| Rat | 100-200 g | 18 | 2-3 inches | 10-20 mL/kg | [5][6] |
| Rat | 200-300 g | 16 | 3-4 inches | 10-20 mL/kg | [6] |
Note: It is recommended to use smaller volumes (e.g., 5 mL/kg) when possible to reduce the risk of aspiration pneumonia.[6] Dosing may be repeated up to 3 times in a 24-hour period, but further dosing requires justification.[5][6]
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Dimethylformamide (DMF) if solubility is an issue[7]
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
pH meter
Protocol:
-
Determine the appropriate vehicle. Prucalopride has high aqueous solubility.[8] Sterile water for injection is a suitable vehicle. For suspension formulations, 0.5% methylcellulose (B11928114) can be used.
-
For aqueous solutions: Prucalopride is sparingly soluble in aqueous buffers. For maximum solubility, it can first be dissolved in DMF and then diluted with the aqueous buffer of choice.[7] A 1:9 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/mL.[7]
-
Calculate the required amount of this compound and vehicle. This will depend on the target dose (mg/kg) and the dosing volume (mL/kg).
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the powder to the appropriate volume of vehicle in a sterile conical tube.
-
Vortex the solution until the powder is completely dissolved or a homogenous suspension is formed.
-
Verify the pH of the solution and adjust if necessary, depending on the experimental requirements.
-
Store the prepared solution appropriately. Aqueous solutions are not recommended to be stored for more than one day.[7]
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (stainless steel with a ball-tip or flexible plastic/rubber).[5][6]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Permanent marker
Protocol:
-
Weigh the animal to determine the correct dosing volume.[5][6]
-
Select the appropriate gavage needle size based on the animal's weight (refer to the table above).
-
Measure the correct insertion depth. Place the tip of the gavage needle at the animal's mouth and extend it to the last rib or the bottom of the sternum to estimate the distance to the stomach.[5][9] Mark this depth on the needle with a permanent marker. Do not insert the needle past this mark.[5]
-
Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle.
-
Properly restrain the rodent.
-
Position the animal. Gently extend the animal's head back to create a straight line through the neck and esophagus.[5][6]
-
Insert the gavage needle. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[5][6] The needle should pass easily with minimal resistance.[5][6] The animal may swallow as the tube passes.[5][6]
-
Administer the solution. Once the needle is in place, slowly depress the syringe plunger to administer the solution.[9]
-
Withdraw the needle. Gently remove the needle along the same path of insertion.[5]
-
Monitor the animal. Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for 5-10 minutes post-dosing and again at 12-24 hours.[5][10]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study involving the oral gavage of this compound in rodents.
Caption: Experimental workflow for rodent oral gavage studies.
References
- 1. droracle.ai [droracle.ai]
- 2. astrahealthcareltd.com [astrahealthcareltd.com]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. instechlabs.com [instechlabs.com]
Application Notes: Investigating Gastrointestinal Motility with Prucalopride Hydrochloride in Conscious Dogs
Introduction
Prucalopride (B966) hydrochloride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist with potent prokinetic properties.[1][2][3] It is a valuable pharmacological tool for studying gastrointestinal (GI) motility, particularly in conscious animal models that closely mimic physiological conditions. Prucalopride enhances GI motility by stimulating the release of acetylcholine (B1216132) from enteric neurons, which in turn promotes coordinated muscle contractions.[4][5] In conscious dogs, prucalopride has been shown to stimulate gastric emptying, small bowel transit, and colonic motility, making it an effective agent for investigating both upper and lower GI functions.[1][6][7] These notes provide detailed protocols and data for researchers utilizing prucalopride to study GI motor patterns in conscious canine models.
Mechanism of Action
Prucalopride exerts its prokinetic effects by selectively activating 5-HT4 receptors located on myenteric plexus neurons within the GI tract.[1][3] This activation facilitates cholinergic neurotransmission, leading to the release of acetylcholine (ACh).[4] ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contraction of the longitudinal muscle layer and relaxation of the circular muscle layer.[3][8] This coordinated action results in powerful, propulsive contractions, such as high-amplitude propagating contractions (HAPCs) or giant migrating contractions (GMCs), which are critical for the transit of luminal contents.[1][2] The prokinetic effects of prucalopride can be blocked by 5-HT4 receptor antagonists, confirming its specific mechanism of action.[9][10]
Caption: Prucalopride's 5-HT4 receptor-mediated signaling pathway.
Data Presentation: Effects of Prucalopride in Conscious Dogs
The following tables summarize the quantitative effects of Prucalopride hydrochloride on various aspects of gastrointestinal motility in conscious dogs, as reported in key studies.
Table 1: Dose-Dependent Effects of Prucalopride on Colonic Motility in Fasted Conscious Dogs
| Administration Route | Dose (mg/kg) | Key Effects | Citation |
| Intravenous (i.v.) | 0.006 - 0.04 | ED₅₀: 0.01 mg/kg for inducing Giant Migrating Contractions (GMCs). | [9][10] |
| Oral (p.o.) | 0.01 - 0.1 | ED₅₀: 0.04 mg/kg for inducing GMCs. Oral and IV routes are equipotent. | [9][10] |
| Oral (p.o.) | 0.31 | Effects completely prevented by pretreatment with 40 µg/kg s.c. of the 5-HT4 antagonist GR125487. | [9][10][11] |
| Intravenous & Oral | Dose-dependent | Stimulates high-amplitude clustered contractions in the proximal colon. | [9][11] |
| Intravenous & Oral | Dose-dependent | Inhibits contractile activity in the distal colon. | [9][11] |
| Intravenous & Oral | Higher Doses | Dose-dependently decreases the time to the first GMC, often occurring within 30 minutes. | [9][10] |
Table 2: Effect of Prucalopride on Gastric Emptying in Conscious Dogs with Lidamidine-Induced Delay
| Administration Route | Dose (mg/kg) | Key Effects | Citation |
| Intravenous & Oral | 0.01 - 0.16 | Dose-dependently accelerates the emptying of dextrose solutions. | [6][7] |
| Intravenous & Oral | Not specified | Oral and intravenous administration appear to be equipotent, suggesting high oral bioavailability. | [6] |
Experimental Protocols
The following are detailed methodologies for studying the effects of prucalopride on gastrointestinal motility in conscious dogs.
Protocol 1: Assessment of Colonic Motility using Implanted Strain-Gauge Transducers
This protocol is designed to measure the direct effects of prucalopride on colonic contractile patterns in conscious, unrestrained dogs.
Objective: To quantify changes in proximal and distal colonic motor activity, including the induction of Giant Migrating Contractions (GMCs), following prucalopride administration.
Materials:
-
Beagle dogs (male or female)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Anesthetics for surgery (e.g., isoflurane)
-
Strain-gauge force transducers
-
Telemetry system for data transmission
-
Data acquisition and analysis software
Methodology:
-
Surgical Implantation of Transducers:
-
Anesthetize fasted dogs following a standard, approved protocol.
-
Perform a midline laparotomy to expose the colon.
-
Suture four strain-gauge force transducers to the serosal surface of the colon to measure circular muscle activity.[9][11]
-
Place transducers at the following locations: proximal colon (two locations), mid-colon, and distal colon.
-
Exteriorize the transducer leads and connect them to a telemetry device, which is implanted subcutaneously.
-
Close the abdominal incision in layers.
-
-
Post-Operative Recovery:
-
Allow a recovery period of at least two weeks to ensure the animals have returned to normal health and feeding habits.
-
During this time, acclimatize the dogs to the experimental environment to minimize stress.
-
-
Experimental Procedure:
-
Fast the dogs for 18-24 hours prior to the experiment, with free access to water.
-
On the experimental day, place the dog in a quiet environment where it can move freely.[10]
-
Record baseline colonic motility for a sufficient period (e.g., 60-90 minutes) to observe the normal fasting motor patterns.
-
Administer prucalopride or vehicle.
-
Oral Administration: Administer via oral gavage.
-
Intravenous Administration: Administer via a catheter placed in a cephalic vein.
-
-
Record colonic motility continuously for at least 2-4 hours post-administration.
-
-
Data Analysis:
-
Visually inspect and quantify the recorded motility patterns.
-
Identify and measure the frequency and amplitude of high-amplitude clustered contractions in the proximal colon.[9]
-
Note any inhibition of contractile activity in the distal colon.[9]
-
Identify the occurrence of GMCs and measure the time from drug administration to the first GMC.[9][10]
-
Calculate a motility index (e.g., area under the curve) for different colonic regions to compare pre- and post-drug effects.
-
Protocol 2: Assessment of Gastric Emptying in a Delayed Emptying Model
This protocol evaluates prucalopride's ability to accelerate gastric emptying, a key function of its prokinetic activity. A model of pharmacologically-induced delayed emptying is used to create a clear window for observing prokinetic effects.
Objective: To measure the dose-dependent effect of prucalopride on the rate of gastric emptying of a liquid meal in conscious dogs.
Materials:
-
Beagle dogs
-
This compound
-
Lidamidine (B1675310) (or other agent to induce delayed gastric emptying)
-
Method for measuring gastric emptying (e.g., scintigraphy with Tc-99m labeled meal, dye dilution, or acetaminophen (B1664979) absorption test)
Methodology:
-
Animal Preparation:
-
Fast dogs overnight but allow free access to water.
-
Acclimatize dogs to the study procedures (e.g., standing in a Pavlov sling if required for measurement).
-
-
Induction of Delayed Gastric Emptying:
-
Administer lidamidine at a pre-determined dose known to reliably delay gastric emptying.
-
-
Drug Administration:
-
Following lidamidine administration, administer a specific dose of prucalopride or vehicle intravenously or orally.
-
-
Test Meal and Measurement:
-
Administer the liquid test meal (e.g., dextrose solution) via oral gavage.[6][7]
-
Immediately begin measuring gastric contents over a set period (e.g., 2 hours).
-
Scintigraphy: Acquire images at regular intervals to quantify the amount of radiolabel remaining in the stomach.
-
Acetaminophen Absorption: Administer acetaminophen with the meal and collect serial blood samples. The rate of appearance of acetaminophen in the plasma indirectly reflects the gastric emptying rate.
-
-
-
Data Analysis:
-
Calculate the gastric emptying rate. For scintigraphy, this is often expressed as the half-life (T½) of emptying or the percentage of meal retained at specific time points.
-
For the acetaminophen method, analyze the pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Compare the results from prucalopride-treated groups to the vehicle-treated group to determine the effect on gastric emptying.
-
Caption: Workflow for studying colonic motility with prucalopride.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. Gastrointestinal Motility Disorders of Dogs and Cats - WSAVA2005 - VIN [vin.com]
- 7. dvm360.com [dvm360.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Application of Prucalopride Hydrochloride in Neurogastroenterology Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride (B966) hydrochloride is a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist with potent prokinetic properties.[1][2] Its primary mechanism of action involves the stimulation of 5-HT4 receptors located on enteric neurons, which enhances the release of acetylcholine (B1216132), a key excitatory neurotransmitter in the gastrointestinal (GI) tract.[3] This targeted action facilitates gastric, small intestinal, and colonic motility, making it a valuable tool in neurogastroenterology research, particularly in models of chronic constipation and gastroparesis.[1][4][5] Unlike previous 5-HT4 agonists, prucalopride's high selectivity minimizes off-target effects, notably at the hERG channel, thereby reducing cardiovascular risks.[1][6]
These application notes provide a comprehensive overview of the use of prucalopride in various research models, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action and Signaling Pathway
Prucalopride's binding to 5-HT4 receptors initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7] This signaling pathway ultimately results in the enhanced release of acetylcholine from cholinergic neurons in the myenteric plexus, which in turn stimulates smooth muscle contraction and promotes peristalsis.[1][3] Beyond its prokinetic effects, research also suggests that prucalopride may have neuroprotective and neurogenic effects on enteric neurons.[8][9][10]
In Vivo Research Models
Prucalopride has been extensively studied in various animal models to evaluate its effects on gastrointestinal motility. Rodent models, particularly rats, are commonly used.
Quantitative Data from In Vivo Studies
| Parameter Assessed | Animal Model | Prucalopride Dose | Key Findings | Reference |
| Gastrointestinal Propulsion Rate | Fasted Rats | 1 mg/kg & 2 mg/kg (IV) | No significant effect at 1 hour. Significant increase at 2 and 4 hours compared to control. | [4] |
| Gastrointestinal Propulsion Rate | Fasted Rats | 1 mg/kg & 2 mg/kg (IV) | Significantly faster propulsion compared to cisapride (B12094) (1 mg/kg) at 1, 2, and 4 hours. | [4] |
| Gastrointestinal Propulsion Rate | Fasted Rats | 1 mg/kg vs 2 mg/kg (IV) | No significant dose-dependent effect observed between the two doses. | [4][11] |
| Colonic Motility | Rats | Not specified | Stronger prokinetic effect compared to mosapride. | [12] |
| Enteric Nervous System Regeneration | Diabetic Rats | 5 µg/kg & 10 µg/kg | Promoted ENS regeneration and improved intestinal motility. | [8] |
| Colonic Motor Activity | Rabbits | Dose-dependent | Intraluminal administration enhanced propulsive motor activities. | [13] |
Experimental Protocol: Gastrointestinal Transit (Charcoal Meal) in Rats
This protocol is adapted from methodologies described in the literature for assessing the prokinetic effects of prucalopride.[12]
Objective: To quantify the effect of prucalopride on gastrointestinal transit time in rats.
Materials:
-
Prucalopride hydrochloride
-
Vehicle (e.g., physiological saline)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Male Sprague-Dawley rats (fasted overnight with free access to water)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: Fast rats for 12-18 hours before the experiment, ensuring free access to water.
-
Drug Administration:
-
Divide rats into control and treatment groups.
-
Administer prucalopride (e.g., 1 mg/kg or 2 mg/kg) or vehicle to the respective groups via intravenous injection or oral gavage.[4]
-
-
Charcoal Meal Administration: At a predetermined time after drug administration (e.g., 30 minutes), administer a standard volume of charcoal meal (e.g., 1 ml) to each rat via oral gavage.
-
Transit Time Measurement:
-
After a specific duration (e.g., 1, 2, or 4 hours), humanely euthanize the rats.[4]
-
Perform a laparotomy and carefully expose the gastrointestinal tract.
-
Excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal propulsion rate as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Compare the mean propulsion rates between the control and prucalopride-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prucalopride: a new drug for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 4. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Intraluminal prucalopride increases propulsive motor activities via luminal 5-HT4 receptors in the rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 5-HT4 Receptor Function In Vitro Using Prucalopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride (B966) hydrochloride is a high-affinity, selective agonist for the serotonin (B10506) 5-HT4 receptor, a Gs-protein-coupled receptor predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system.[1][2] Its prokinetic properties have led to its approval for the treatment of chronic idiopathic constipation.[3][4][5] In the realm of in vitro research, prucalopride serves as an invaluable pharmacological tool to elucidate the function, signaling pathways, and pharmacological properties of the 5-HT4 receptor.
These application notes provide a comprehensive guide for utilizing prucalopride hydrochloride to characterize 5-HT4 receptor function in various in vitro assay systems. Detailed protocols for key experiments are provided to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for prucalopride at the 5-HT4 receptor, compiled from various studies.
Table 1: Binding Affinity of Prucalopride for 5-HT4 Receptor Subtypes
| Receptor Subtype | Species | Preparation | Radioligand | Prucalopride pKi | Prucalopride Ki (nM) | Reference(s) |
| 5-HT4a | Human | Recombinant | [3H]GR113808 | 7.6 | ~25 | [6] |
| 5-HT4b | Human | Recombinant | [3H]GR113808 | 7.5 | ~32 | [6] |
| 5-HT4(a) | Human | - | - | - | 2.5 | [7] |
| 5-HT4(b) | Human | - | - | - | 8 | [7] |
| 5-HT4(g) | Human | Recombinant | [3H]GR113808 | 7.4 | ~40 | [6] |
| 5-HT4(i) | Human | Recombinant | [3H]GR113808 | 7.8 | ~16 | [6] |
Table 2: Functional Potency and Efficacy of Prucalopride in In Vitro Assays
| Assay Type | Cell Line/Tissue | Parameter | Prucalopride Value | Reference(s) |
| Adenylyl Cyclase Stimulation | 5-HT4(a) Receptors | -logEC50 | 7.2 | [6] |
| Adenylyl Cyclase Stimulation | 5-HT4(b) Receptors | -logEC50 | 7.3 | [6] |
| Adenylyl Cyclase Stimulation | 5-HT4(i) Receptors | -logEC50 | 7.2 | [6] |
| Adenylyl Cyclase Stimulation | 5-HT4(g) Receptors | -logEC50 | 8.0 (full agonist) | [6] |
| cAMP Accumulation | CHO cells expressing 5-HT4R | EC50 | 1.1 nM (for 5HT4-LA1, a prucalopride derivative) | [8] |
| cAMP Accumulation | hCMEC/D3 cell line | - | 10 µM induced significant increase | [9] |
| Muscle Contraction | Pig gastric circular muscle | - | 0.1 µM increased amplitude | [7] |
| Muscle Contraction | Pig descending colon | - | 1 µM enhanced contractions | [7] |
| Relaxation | Rat oesophagus tunica muscularis mucosae | pEC50 | 7.8 | [7] |
| Contraction | Guinea-pig proximal colon | pEC50 | 7.5 | [7] |
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Cascade
Activation of the 5-HT4 receptor by prucalopride initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). However, evidence also points to alternative, G-protein-independent signaling.
References
- 1. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Organ Bath Studies of Prucalopride Hydrochloride on Colonic Strips
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting organ bath studies to evaluate the pharmacological effects of Prucalopride hydrochloride on colonic smooth muscle strips. Prucalopride is a high-affinity, selective serotonin (B10506) (5-HT₄) receptor agonist with prokinetic properties, primarily used in the treatment of chronic constipation.[1][2] Organ bath experiments are a fundamental in vitro method for characterizing the contractility of isolated tissues and the effects of pharmacological agents.[3]
Introduction to Prucalopride's Mechanism of Action
Prucalopride exerts its prokinetic effects by stimulating 5-HT₄ receptors located on enteric neurons within the gastrointestinal tract.[1][4] This activation enhances the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter.[4][5][6] The subsequent binding of ACh to muscarinic receptors on smooth muscle cells leads to increased contractility, promoting peristalsis and accelerating colonic transit.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Prucalopride's activity from in vitro studies.
| Parameter | Value | Species/Tissue | Notes | Reference |
| pEC₅₀ | 7.48 ± 0.06 | Guinea Pig Colon | Contraction induced by Prucalopride. | [7] |
| pKᵢ (5-HT₄ₐ) | 8.60 | Human (recombinant) | High affinity for the human 5-HT₄ₐ receptor subtype. | [7] |
| pKᵢ (5-HT₄♭) | 8.10 | Human (recombinant) | High affinity for the human 5-HT₄♭ receptor subtype. | [7] |
| Eₘₐₓ | Not explicitly stated in reviewed literature | Guinea Pig Colon | The maximum contractile response relative to a full agonist like serotonin was not specified. |
Experimental Protocols
This section details the step-by-step methodology for preparing colonic strips and conducting organ bath experiments to assess the effects of Prucalopride.
Materials and Reagents
-
This compound
-
Krebs-Henseleit solution (composition below)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Acetylcholine (ACh) chloride
-
Potassium chloride (KCl)
-
Distilled water
-
Animal model (e.g., male Wistar rat or guinea pig)
Krebs-Henseleit Solution Composition (in mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25.0
-
Glucose: 11.7
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Experimental workflow for organ bath studies.
Detailed Methodologies
3.1. Tissue Preparation
-
Humanely euthanize the animal model in accordance with institutional guidelines.
-
Perform a laparotomy and carefully excise the distal colon.
-
Place the excised colon in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen of the colon with Krebs-Henseleit solution to remove any remaining fecal matter.
-
Carefully remove the mesenteric fat and connective tissue.
-
Cut the colon into longitudinal or circular muscle strips of approximately 10-15 mm in length and 2-3 mm in width.
3.2. Organ Bath Setup and Equilibration
-
Suspend the colonic strips in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram to the tissue strips and allow them to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3.3. Viability and Contractility Assessment
-
After equilibration, assess the viability and contractile capacity of the colonic strips by challenging them with a high concentration of KCl (e.g., 60-80 mM).
-
Only tissues that exhibit a robust contractile response to KCl should be used for subsequent experiments.
-
Following the KCl-induced contraction, wash the tissues repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
3.4. Prucalopride Dose-Response Curve Generation
-
Prepare stock solutions of this compound in distilled water.
-
Add Prucalopride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.
-
Record the contractile responses using a data acquisition system.
3.5. Data Analysis
-
Measure the amplitude of the contractile response at each concentration of Prucalopride.
-
Normalize the responses as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine or KCl) or as a percentage of the maximum response to Prucalopride itself.
-
Plot the normalized response against the logarithm of the Prucalopride concentration to generate a dose-response curve.
-
Calculate the pEC₅₀ (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Eₘₐₓ (the maximum effect of the drug) from the dose-response curve using non-linear regression analysis.
Signaling Pathway of Prucalopride in Enteric Neurons
Prucalopride's binding to the 5-HT₄ receptor on cholinergic enteric neurons initiates a signaling cascade that culminates in the release of acetylcholine and subsequent smooth muscle contraction.
Prucalopride's signaling pathway in the colon.
This detailed protocol and the accompanying information will aid researchers in designing and executing robust organ bath studies to investigate the effects of this compound on colonic motility. The provided quantitative data serves as a benchmark for experimental outcomes, and the signaling pathway diagram offers a clear visual representation of the drug's mechanism of action.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prucalopride hydrochloride solubility issues in aqueous buffers for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of prucalopride (B966) hydrochloride in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of prucalopride hydrochloride in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers. Its solubility is highly pH-dependent, with greater solubility at acidic pH. At a pH above 3.0, the solubility significantly decreases to approximately 0.12 mg/mL.[1] For most in vitro assays conducted at physiological pH (e.g., pH 7.2-7.4), direct dissolution in aqueous buffers is challenging.
Q2: What is the recommended method for preparing this compound solutions for in vitro assays?
A2: The recommended method is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[2] This stock solution can then be diluted into the desired aqueous buffer to achieve the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.5% for cell-based assays).[3]
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What could be the cause and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause rapid solvent exchange and lead to precipitation.[1]
-
Low Temperature: The temperature of the aqueous buffer can affect solubility.
To prevent precipitation, consider the following troubleshooting steps:
-
Perform a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in the pre-warmed aqueous buffer.[1]
-
Optimize DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[1][3]
-
Warm the Buffer: Always use pre-warmed (e.g., 37°C) aqueous buffer for dilutions, as temperature can influence solubility.[1]
-
Gentle Mixing: Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion.[4]
This compound Solubility Data
| Solvent/Buffer System | pH | Solubility | Reference |
| 0.1N Hydrochloric Acid | 1.2 | 22.52 mg/mL | [1] |
| Acetate Buffer | 3.0 | 1.44 mg/mL | [1] |
| Aqueous Buffer | >3.0 | 0.12 mg/mL | [1] |
| 1:9 DMF:PBS | 7.2 | ~0.1 mg/mL | [2] |
| Ethanol | - | ~10 mg/mL | [2] |
| DMSO | - | ~20 mg/mL (Cayman), 60 mg/mL (Selleck) | [2][5] |
| Water | - | Insoluble (<1 mg/mL) | [5] |
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
This protocol is adapted from standard kinetic solubility assay procedures and is designed to determine the maximum soluble concentration of this compound in a specific aqueous buffer when prepared from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES), pH 7.4
-
96-well microtiter plate (UV-transparent for UV detection)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer (plate reader) or Nephelometer
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution (e.g., 2-fold) of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Aqueous Buffer:
-
Add 198 µL of the pre-warmed (37°C) aqueous buffer to the wells of a new 96-well plate.
-
Add 2 µL of each DMSO stock concentration from the serial dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a blank control with 2 µL of DMSO added to 198 µL of buffer.
-
-
Incubation: Seal the plate and incubate at 37°C for a set period (e.g., 2 hours) with gentle shaking.[6]
-
Detection of Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of turbidity or precipitate.
-
Nephelometry (Light Scattering): Use a nephelometer to measure the light scattering in each well. An increase in scattering compared to the blank indicates the presence of undissolved particles.[6]
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a suitable wavelength for prucalopride (e.g., 276 nm or 300 nm).[2] Alternatively, filter the solution to remove precipitate before measuring absorbance.[6]
-
-
Data Analysis: The highest concentration that does not show evidence of precipitation is considered the kinetic solubility under the tested conditions.
Troubleshooting Guide: Precipitation in In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration exceeds aqueous solubility. | Determine the maximum soluble concentration using a kinetic solubility assay (see protocol above). Start with lower working concentrations. |
| Rapid solvent exchange ("crashing out"). | Perform a serial dilution of the DMSO stock in pre-warmed media. Add the compound dropwise while gently vortexing.[1] | |
| Low temperature of the aqueous buffer. | Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[1] | |
| Delayed Precipitation During Incubation | Compound instability in the aqueous environment over time. | Prepare fresh dilutions of this compound immediately before use. Avoid storing aqueous solutions for more than one day.[2] |
| Interaction with media components (e.g., serum proteins, salts). | Reduce the serum concentration if experimentally feasible. Consider using a protein-free assay buffer if appropriate. | |
| pH shift in the culture medium due to cellular metabolism. | Ensure the buffering capacity of your medium is sufficient. Monitor the pH of the medium during the experiment. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Prucalopride's 5-HT4 receptor signaling pathway.
References
Long-term stability of Prucalopride hydrochloride in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Prucalopride (B966) hydrochloride in DMSO stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Prucalopride hydrochloride stock solutions?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] For cell-based assays, DMSO is a common choice; however, the final concentration of DMSO in the culture medium should typically be less than 0.5% to avoid cytotoxicity.[2]
Q2: What are the recommended storage conditions for this compound powder?
A2: The solid form of Prucalopride is stable for at least four years when stored at -20°C.[1] General guidelines for storing small molecule compounds suggest that storage at -20°C can maintain stability for up to 3 years, and at 4°C for up to 2 years.[3]
Q3: How should I store this compound stock solutions in DMSO?
A3: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][3]
Q4: How long can I expect a this compound DMSO stock solution to be stable?
Q5: What are the potential signs of degradation in my this compound DMSO stock solution?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q6: What factors can contribute to the degradation of this compound in DMSO?
A6: Several factors can contribute to the degradation of compounds in DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, and the presence of water can lead to hydrolysis of the compound.[5][6] Exposure to light, oxygen, and repeated freeze-thaw cycles can also contribute to degradation.[5][7][8] Studies on Prucalopride succinate (B1194679) have shown that it is susceptible to degradation under acidic and oxidative conditions.[][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | - Prepare a fresh stock solution from powder. - Perform a quality control check on the existing stock solution using HPLC. - Ensure proper storage conditions (-20°C or -80°C in airtight, light-protected vials). |
| Precipitate observed in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate. - Centrifuge the vial before opening to collect all contents at the bottom. - Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Difficulty dissolving this compound in DMSO | The compound may require assistance to fully dissolve. | - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) can aid dissolution. |
Summary of Prucalopride Succinate Stability under Stress Conditions
While specific data for this compound in DMSO is limited, forced degradation studies on the succinate salt provide insights into its stability.
| Stress Condition | Conditions | Observation | Degradation (%) |
| Acid Hydrolysis | 5 N HCl at 75°C for 27 hours | Degradation observed | Significant |
| Acid Hydrolysis | 0.1 N HCl, refluxed at 60°C for 30 min | Degradation observed | 19.04% |
| Alkaline Hydrolysis | 0.1 N NaOH in Methanol at 60°C for 24 hours | Stable | Not significant |
| Alkaline Hydrolysis | 1 N NaOH, refluxed at 60°C for 30 min | Degradation observed | 17.18% |
| Neutral Hydrolysis | Water at 70°C for 24 hours | Stable | Not significant |
| Neutral Hydrolysis | Water, refluxed at 60°C for 30 min | Degradation observed | 12.10% |
| Oxidative | 10% H₂O₂ at room temperature for 24 hours | Degradation observed | Significant |
| Thermal | Solid drug at 105°C for 48 hours | Stable | Not significant |
| Photolytic | Solid drug exposed to UV light (200 Wh/m²) and fluorescent light (1.2 x 10⁶ lxh) | Stable | Not significant |
Data compiled from forced degradation studies on Prucalopride and its succinate salt.[][11]
Experimental Protocols
Protocol for Preparation of this compound DMSO Stock Solution
-
Pre-dissolution Preparation: Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is collected at the bottom.[3]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, tightly sealed, light-protected vials.[2][3]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol for Assessing the Stability of this compound in DMSO via HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system.
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound will serve as the baseline (100% integrity).
-
-
Sample Storage:
-
Store the aliquots of the DMSO stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
-
Analysis at Subsequent Time Points:
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the initial peak area.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Calculate the percentage of intact this compound remaining at each time point.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Troubleshooting baseline drift in electrophysiology recordings with Prucalopride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline drift in electrophysiology recordings when using Prucalopride (B966).
Troubleshooting Guides
Issue: Slow, Unidirectional Baseline Drift Upon Prucalopride Application
Question: After applying Prucalopride, I observe a slow, continuous drift in my baseline holding current (voltage-clamp) or resting membrane potential (current-clamp). How can I troubleshoot this?
Answer:
A slow, unidirectional baseline drift upon Prucalopride application is a common observation and can stem from several factors, both biological and technical. Follow these steps to diagnose and mitigate the issue:
Step 1: Verify the Integrity of Your Recording Setup
Before attributing the drift to a biological effect of Prucalopride, it is crucial to rule out technical issues.
-
Pipette Drift: Ensure your micromanipulator is stable and there is no physical movement of the recording pipette. Even minor thermal fluctuations in the room can cause drift.
-
Perfusion System: Check that your perfusion system is delivering a constant flow rate. Fluctuations in the bath level can alter the junction potential and cause drift. Ensure the temperature of the incoming solution is stable.
-
Reference Electrode: A poorly chlorided or unstable reference electrode is a frequent cause of baseline drift. Re-chloride your Ag/AgCl wire and ensure it is securely positioned in the bath.
-
Seal Stability: In whole-cell recordings, a deteriorating gigaohm seal will lead to a steady increase in leak current, manifesting as baseline drift. Monitor the seal resistance throughout the experiment.
Step 2: Consider the Biological Mechanism of Prucalopride
Prucalopride is a selective 5-HT4 receptor agonist. Its primary mechanism of action involves the activation of a Gs-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP). This can modulate the activity of various ion channels, leading to slow changes in membrane conductance.
-
Modulation of Ion Channels: Increased cAMP can directly or indirectly (via Protein Kinase A) modulate several ion channels that may be active at rest, such as:
-
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels: Activation of these channels can lead to a slow inward current and depolarization.
-
Potassium (K+) channels: Inhibition of a resting "leak" potassium conductance can cause a depolarizing drift. Conversely, activation of certain K+ channels could lead to hyperpolarization.
-
Sodium (Na+) channels: cAMP can modulate the voltage-dependence of some sodium channels, potentially leading to a persistent inward current at negative holding potentials.[1]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting baseline drift.
Step 3: Optimize Experimental Parameters
-
Concentration-Response: The magnitude of the baseline drift may be concentration-dependent. If you are using a high concentration of Prucalopride, consider performing a concentration-response curve to find the lowest effective concentration that elicits your desired primary effect without causing significant baseline instability.
-
Allow for Equilibration: The signaling cascade initiated by Prucalopride is not instantaneous. Allow sufficient time for the effect to reach a steady state. The baseline may drift for several minutes before stabilizing at a new level.
-
Pharmacological Controls: To confirm that the drift is mediated by 5-HT4 receptors, pre-incubate your preparation with a selective 5-HT4 receptor antagonist (e.g., GR 113808) before applying Prucalopride. The absence of a baseline drift in the presence of the antagonist would confirm a 5-HT4 receptor-mediated effect.
Step 4: Data Analysis and Interpretation
-
Baseline Subtraction: If the drift is slow and linear, it may be possible to correct for it during post-hoc analysis by fitting and subtracting the baseline drift.
-
Report the Drift: If the baseline shift is a consistent and reproducible effect of Prucalopride in your preparation, it may be a physiologically relevant finding worth reporting. For example, a sustained depolarization could indicate an increase in neuronal excitability.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by Prucalopride that could cause baseline drift?
A1: Prucalopride is a selective 5-HT4 receptor agonist. 5-HT4 receptors are coupled to the Gs alpha subunit of G-proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP can then lead to the modulation of various downstream effectors, including ion channels, which can alter the resting membrane potential and cause baseline drift.
Caption: Prucalopride signaling pathway leading to baseline drift.
Q2: Does Prucalopride affect resting membrane potential and input resistance in all neurons?
A2: Not necessarily. The effect of Prucalopride on resting membrane potential and input resistance appears to be cell-type specific. For instance, one study on subicular burst-spiking and regular-spiking neurons found that the 5-HT4 receptor agonist RS 67333 did not alter these properties.[3] However, other studies have suggested that 5-HT4 receptor activation can induce slow inward currents, which would lead to depolarization and a change in input resistance. Therefore, the effect you observe will depend on the specific ion channels expressed in your cell type and their modulation by the cAMP signaling pathway.
Q3: What concentrations of Prucalopride are typically used in in-vitro electrophysiology?
A3: The concentration of Prucalopride used can vary depending on the specific research question and preparation. For neuroprotective effects, concentrations as low as 1 nM have been shown to be effective.[4] In studies examining effects on ion channels, a wider range of concentrations, from 1 nM to 10 µM, has been used to establish a concentration-response relationship.[5] It is always advisable to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
Quantitative Data Summary
| Parameter | Drug/Agonist | Concentration | Cell Type | Effect | Reference |
| L-type Ca2+ Current (ICaL) | Prucalopride | 1 nM - 10 µM | Human Atrial Myocytes | Concentration-dependent increase | [5] |
| Prucalopride | 10 µM | Human Atrial Myocytes | ~98-102% increase from baseline | [5] | |
| 5-HT | 10 µM | Human Atrial Myocytes | ~233-243% increase from baseline | [5] | |
| Action Potential Duration (APD50) | Prucalopride | 10 µM | Human Atrial Myocytes | Significant increase | [5] |
| hERG K+ Channel Current | Prucalopride | IC50 = 4.1 µM | HEK 293 cells | Inhibition | [6] |
| Resting Membrane Potential | RS 67333 (5-HT4 agonist) | Not specified | Rat Subicular Neurons | No significant change | [3] |
| Input Resistance | RS 67333 (5-HT4 agonist) | Not specified | Rat Subicular Neurons | No significant change | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording with Prucalopride Application
This protocol provides a general framework. Specific parameters should be optimized for your preparation.
-
Preparation: Prepare brain slices or cultured cells according to your standard laboratory protocol.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare and sterile-filter your standard aCSF. Ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Prepare your desired internal solution (e.g., K-gluconate based for current-clamp). Ensure the pH and osmolarity are correct.
-
Prucalopride Stock Solution: Prepare a high-concentration stock solution of Prucalopride in a suitable solvent (e.g., water or DMSO). Store as recommended by the manufacturer.
-
Working Solution: On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration. Prepare a vehicle control with the same final solvent concentration.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Establish a stable whole-cell recording.
-
Allow the cell to stabilize for at least 5-10 minutes after break-in before starting the experiment.
-
-
Drug Application:
-
Record a stable baseline of activity for 5-10 minutes while perfusing with vehicle-containing aCSF.
-
Switch the perfusion to the aCSF containing Prucalopride.
-
Monitor the baseline for any drift. Allow sufficient time for the drug effect to equilibrate (this may take several minutes).
-
After observing the effect, wash out the drug with vehicle-containing aCSF to check for reversibility.
-
Experimental Workflow Diagram
Caption: Workflow for a typical electrophysiology experiment with Prucalopride.
References
- 1. Mechanism of cAMP-dependent modulation of cardiac sodium channel current kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT4-Receptors Modulate Induction of Long-Term Depression but Not Potentiation at Hippocampal Output Synapses in Acute Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of prucalopride, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Prucalopride hydrochloride dosage for maximal prokinetic effect in rats
Technical Support Center: Prucalopride (B966) Hydrochloride in Rat Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing Prucalopride hydrochloride dosage for maximal prokinetic effect in rats.
Section 1: Dosing and Administration
Q1: What is a typical effective dose of Prucalopride for inducing prokinetic effects in rats?
A1: Effective doses of Prucalopride in rats can vary based on the experimental model and the specific gastrointestinal (GI) segment of interest. Intravenous (IV) doses of 1 mg/kg and 2 mg/kg have been shown to significantly accelerate intestinal motility in fasted Sprague-Dawley rats.[1][2][3] In diabetic rat models, intraperitoneal (IP) injections of 5 µg/kg and 10 µg/kg have been used to improve intestinal motility.[4] For studies involving continuous dosing, 4 mg/kg/day administered for 7 days has been shown to increase stomach emptying and accelerate colonic transit in aged rats.[5] Researchers should consider that the prokinetic effect may be more pronounced in the distal small intestine and colon rather than the stomach.[1]
Q2: I am not observing a clear dose-response relationship. Is this normal?
A2: Yes, a lack of a clear dose-dependent effect has been reported in some rat studies. For instance, one study found no significant difference in gastrointestinal propulsion rate between 1 mg/kg and 2 mg/kg IV doses of Prucalopride.[1][2][3] This could be due to a narrow dose range or a plateau effect at the tested concentrations.[1] To establish a clearer dose-response curve, it may be necessary to test a wider range of doses, including lower concentrations, as a sigmoid dose-response curve has been observed in dogs with doses ranging from 0.001 to 1.25 mg/kg.[1]
Q3: What is the recommended route of administration for Prucalopride in rats?
A3: The route of administration can influence the observed effects. Intravenous (IV) injection has been effectively used to study immediate effects on intestinal motility.[1][2] For diabetic models, intraperitoneal (IP) injection has been utilized.[6][4] Oral administration is also a viable option, particularly for studies mimicking clinical usage, though IV administration may show more pronounced dose-dependent effects on colonic motility.[1]
Section 2: Experimental Protocols & Measurements
Q4: How can I measure the prokinetic effect of Prucalopride in rats?
A4: Several methods can be used to assess gastrointestinal motility in rats:
-
Activated Charcoal Meal Test: This is a common method where rats are given a charcoal meal orally. After a set time, the distance the charcoal has traveled through the GI tract is measured. The gastrointestinal propulsion rate is calculated as the percentage of the total length of the small intestine traversed by the charcoal.[1][2][3]
-
Colonic Transit Time (CTT): This can be measured using non-absorbable markers like carmine (B74029) red or trypan blue dye.[7][8] The time taken for the first appearance of the colored marker in the feces is recorded as the CTT.
-
Fecal Pellet Output: This is a simple and non-invasive method that involves counting the number of fecal pellets expelled over a specific period. It primarily reflects distal colonic motor function.[8]
-
Radiopaque Markers/Scintigraphy: These imaging techniques allow for the tracking of markers through the GI tract over time, providing data on gastric emptying, small bowel transit, and colonic transit.[9]
Detailed Protocol: Activated Charcoal Gastrointestinal Transit Test
-
Animals: Use healthy male Sprague-Dawley rats (200-250 g), housed under standard conditions.[1]
-
Fasting: Fast the rats for a period (e.g., 12 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide rats into a control group (receiving physiological saline) and experimental groups (receiving different doses of Prucalopride).[1][2]
-
Drug Administration: Administer Prucalopride or vehicle intravenously (e.g., via the tail vein) under light ether anesthesia.[1]
-
Charcoal Meal: Administer a 10% activated charcoal suspension in 5% gum acacia orally.
-
Measurement: After a predetermined time (e.g., 1, 2, or 4 hours), euthanize the rats.[1][2]
-
Analysis: Carefully dissect the gastrointestinal tract from the esophagus-stomach junction to the large intestine terminal. Measure the total length and the distance traveled by the charcoal.
-
Calculation: Calculate the gastrointestinal propulsion rate using the formula: (Distance traveled by charcoal / Total length of GI tract) x 100%.[1]
Experimental Workflow for Charcoal Meal Test
Caption: Workflow for assessing prokinetic effect using the charcoal meal test in rats.
Section 3: Troubleshooting
Q5: My results show high variability between animals in the same group. What can I do to reduce this?
A5: High variability is a common challenge in motility studies. To mitigate this:
-
Standardize Fasting Time: Ensure all animals are fasted for the same duration, as food in the GI tract significantly impacts motility.
-
Acclimatize Animals: House the rats in the experimental environment for several days before the study to reduce stress, which can affect GI function.
-
Consistent Handling: Handle all animals gently and consistently to minimize stress-induced changes in motility.
-
Control for Circadian Rhythms: Perform experiments at the same time of day, as GI motility can exhibit diurnal variations.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual biological variations.
Q6: Prucalopride administration is causing unexpected behavioral side effects. What does this mean?
A6: While Prucalopride is highly selective for the 5-HT4 receptor, supratherapeutic doses can lead to behavioral changes.[10] In rats, doses of 20 mg/kg and higher have been associated with palpebral ptosis (drooping eyelids).[10] If you observe such effects, you are likely using a dose that is well above the therapeutic range for prokinetic activity. It is important to note that studies show less than 0.1% of an administered dose is found in the brain in rats, suggesting a low potential for central nervous system-mediated side effects at typical prokinetic doses.[10]
Section 4: Mechanism of Action
Q7: What is the underlying mechanism of Prucalopride's prokinetic effect?
A7: Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist.[1][11][12] Its mechanism involves:
-
Binding to 5-HT4 Receptors: It binds to 5-HT4 receptors on enteric neurons within the gastrointestinal tract.[11][12]
-
Stimulating Acetylcholine Release: This binding stimulates the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction.[11]
-
Enhancing Peristalsis: The increased cholinergic activity enhances peristaltic contractions, particularly high-amplitude propagating contractions (HAPCs) in the colon, which increases bowel motility and accelerates transit.[11] Prucalopride may also promote the regeneration of the enteric nervous system in certain pathological conditions, which can contribute to improved intestinal motility.[6][4]
Prucalopride 5-HT4 Receptor Signaling Pathway
Caption: Simplified signaling cascade of Prucalopride's prokinetic action via the 5-HT4 receptor.
Quantitative Data Summary
Table 1: Effect of Intravenous Prucalopride on Gastrointestinal Propulsion Rate in Fasted Rats [1][2][3][13]
| Treatment Group | Dose (IV) | Time Point | GI Propulsion Rate (%) (Mean ± SD) |
| Control | N/A | 2 hours | 70.5 ± 9.2 |
| 4 hours | 86.8 ± 2.6 | ||
| Prucalopride | 1 mg/kg | 2 hours | 83.2 ± 5.5 |
| 1 mg/kg | 4 hours | 91.2 ± 2.2 | |
| 2 mg/kg | 2 hours | 81.7 ± 8.5 | |
| 2 mg/kg | 4 hours | 91.3 ± 3.9 | |
| Cisapride | 1 mg/kg | 2 hours | 75.4 ± 5.9 |
| 1 mg/kg | 4 hours | 88.6 ± 3.5 |
Table 2: Effect of Intraperitoneal Prucalopride on Colonic Transit Time (CTT) in Diabetic Rats [6]
| Treatment Group | Dose (IP) | Outcome |
| Diabetic Model (DM) | N/A | CTT significantly prolonged vs. Control |
| DM + Prucalopride A | 5 µg/kg | Shorter CTT vs. DM (not significant) |
| DM + Prucalopride B | 10 µg/kg | CTT significantly shorter vs. DM |
References
- 1. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of enterokinetic prucalopride on intestinal motility in fast rats. | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Correlation between colonic secretion and colonic motility in rats: Role of ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Prucalopride Hydrochloride Effects in Organ Bath Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in organ bath experiments using prucalopride (B966) hydrochloride. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), standardized experimental protocols, and quantitative data to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during organ bath experiments with prucalopride hydrochloride, offering potential causes and solutions in a straightforward question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| No response or a very weak response to Prucalopride. | 1. Tissue Desensitization/Tachyphylaxis: Prolonged exposure to high concentrations of agonists can lead to receptor downregulation. 2. Poor Tissue Viability: Improper dissection, handling, or inadequate oxygenation can damage the tissue. 3. Incorrect Drug Concentration: Errors in stock solution preparation or dilution calculations. 4. Inactive Prucalopride: Degradation of the compound due to improper storage. | 1. Implement a strict washout schedule between drug applications. Consider a longer resting period for the tissue if tachyphylaxis is suspected.[1] 2. Ensure gentle handling of the tissue during dissection and mounting. Maintain continuous aeration with carbogen (B8564812) gas (95% O2, 5% CO2) in ice-cold Krebs solution during preparation and at 37°C in the organ bath.[2] 3. Double-check all calculations for stock solution and serial dilutions. Prepare fresh stock solutions regularly. 4. Store this compound stock solutions protected from light at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended. |
| Inconsistent or variable responses between tissues. | 1. Biological Variability: Inherent differences between animals. 2. Inconsistent Tissue Preparation: Variations in the size or region of the intestine used. 3. Fluctuations in Experimental Conditions: Unstable temperature or pH of the Krebs solution. | 1. Increase the number of animals (n) to account for biological variation and ensure statistical power. 2. Use a consistent segment of the intestine (e.g., distal colon, terminal ileum) of a standardized length for all experiments. 3. Regularly monitor and maintain the temperature of the organ bath at 37°C and ensure continuous gassing with carbogen to maintain a stable pH of ~7.4.[3] |
| "Fade" or transient contraction followed by relaxation at high concentrations. | 1. Receptor Desensitization: Rapid uncoupling of the 5-HT4 receptor from its signaling pathway at supramaximal concentrations. 2. Depletion of Intracellular Calcium Stores: Intense stimulation may lead to a temporary inability of the smooth muscle to maintain contraction.[4] | 1. When constructing a cumulative concentration-response curve, allow sufficient time for the response to stabilize at each concentration before adding the next. 2. Ensure the Krebs solution has an adequate calcium concentration. A higher calcium concentration in the bath fluid can reduce the "fade" phenomenon.[4] |
| Difficulty in dissolving this compound. | 1. Incorrect Solvent: Using a solvent in which this compound has low solubility. | 1. This compound is soluble in water and methanol.[5] For stock solutions, use distilled water or a suitable buffer. Subsequent dilutions for the organ bath should be made in the physiological salt solution (e.g., Krebs solution). |
| How can I confirm the response is mediated by 5-HT4 receptors? | 1. Lack of Specificity Confirmation: Not using a selective antagonist to block the observed effect. | 1. Pre-incubate the tissue with a selective 5-HT4 receptor antagonist, such as GR 113808 (1 µM), for a sufficient period (e.g., 20-30 minutes) before adding prucalopride. A significant rightward shift of the prucalopride concentration-response curve will confirm 5-HT4 receptor-mediated action.[6] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for prucalopride's activity in various in vitro preparations.
| Parameter | Tissue/Preparation | Value | Reference |
| pEC50 | Guinea Pig Colon (Contraction) | 7.48 ± 0.06 | [7] |
| pEC50 | Rat Oesophagus (Relaxation) | 7.81 ± 0.17 | [7] |
| pKi (human 5-HT4a receptor) | Receptor Binding Assay | 8.60 | [7] |
| pKi (human 5-HT4b receptor) | Receptor Binding Assay | 8.10 | [7] |
| EC50 (CHO cells with 5-HT4R) | Cellular Assay (Prucalopride-based agonist 5HT4-LA1) | 1.1 nM | [6] |
Detailed Experimental Protocols
Preparation of Krebs-Henseleit Solution (1L)
Composition:
| Component | Molar Concentration (mM) | Weight (g/L) |
| NaCl | 118.4 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.1 |
| Glucose | 11.1 | 2.0 |
Procedure:
-
Dissolve all components except CaCl2·2H2O and NaHCO3 in approximately 800 mL of distilled water.
-
Once dissolved, add the CaCl2·2H2O and allow it to dissolve completely.
-
Add the NaHCO3 and then make up the final volume to 1L with distilled water.
-
Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 20 minutes before use and throughout the experiment to maintain a pH of approximately 7.4.[2][3]
Preparation of this compound Stock Solution
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of distilled water to create a 1 mg/mL stock solution. The molecular weight of prucalopride is 367.8 g/mol , so this corresponds to a concentration of approximately 2.72 mM.
-
Prepare serial dilutions from this stock solution using Krebs-Henseleit solution to achieve the desired final concentrations in the organ bath.
Protocol for Cumulative Concentration-Response Curve in Guinea Pig Distal Colon
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a segment of the distal colon and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the lumen to remove any remaining contents.
-
Cut the colon into segments of approximately 2-3 cm in length.
-
Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.
-
-
Equilibration:
-
Mount the tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.[8]
-
-
Viability Check:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a standard agonist, such as acetylcholine (B1216132) (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl).
-
Wash the tissue and allow it to return to the baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximal response obtained.
-
Plot the percentage response against the logarithm of the prucalopride concentration to generate a concentration-response curve.
-
Calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response).
-
Visualizations
Signaling Pathway of Prucalopride at the 5-HT4 Receptor
Caption: Prucalopride activates the 5-HT4 receptor, leading to smooth muscle contraction.
Experimental Workflow for Prucalopride Organ Bath Studies
References
- 1. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Observations on 'fade': a complication of the contractile response of smooth muscle to a large dose of an agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jipbs.com [jipbs.com]
- 6. Isolated organ/tissue test – organ bath [panlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing concentration range for Prucalopride hydrochloride dose-response studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prucalopride (B966) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prucalopride hydrochloride?
A1: Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist.[1][2][3][4][5][6] Its primary mechanism of action involves the stimulation of 5-HT4 receptors located on enteric neurons in the gastrointestinal (GI) tract.[1][2] This activation leads to the release of acetylcholine (B1216132), a key excitatory neurotransmitter in the GI tract, which in turn stimulates colonic peristalsis and enhances bowel motility.[1][2][7]
Q2: What is the selectivity profile of Prucalopride?
A2: Prucalopride exhibits high selectivity for the 5-HT4 receptor.[6][8] Studies have shown that its affinity for other 5-HT receptors is significantly lower, and it shows minimal interaction with hERG potassium channels, which contributes to a better cardiovascular safety profile compared to less selective prokinetic agents.[2][9] Receptor binding assays have demonstrated a high affinity for human 5-HT4a and 5-HT4b receptor isoforms, with at least a 290-fold selectivity for the 5-HT4 receptor over other investigated receptors.[8]
Q3: What are the expected downstream effects of 5-HT4 receptor activation by Prucalopride?
A3: Activation of 5-HT4 receptors by Prucalopride initiates a signaling cascade that results in the release of acetylcholine from cholinergic neurons.[3][7] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to contraction of the longitudinal muscle layer and relaxation of the circular muscle layer of the colon. This coordinated action results in the propulsion of luminal contents and accelerates colonic transit.[1][3] Prucalopride has been shown to stimulate high-amplitude propagating contractions (HAPCs), which are crucial for defecation.[2][10]
Troubleshooting Guides
Issue 1: Inconsistent or weak response in in vitro tissue bath experiments.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Step: Ensure the concentration range used is appropriate for the tissue and species being studied. Refer to the dose-response data table below for typical effective concentrations. For example, in guinea-pig colon preparations, Prucalopride induces contractions with a pEC50 of approximately 7.48.[8]
-
-
Possible Cause 2: Tissue desensitization.
-
Troubleshooting Step: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Implement washout periods between drug applications to allow the tissue to recover.
-
-
Possible Cause 3: Incorrect buffer composition or pH.
-
Troubleshooting Step: The solubility and activity of Prucalopride can be pH-dependent.[11] Verify that the physiological salt solution (e.g., Krebs-Henseleit) is correctly prepared, oxygenated (95% O2 / 5% CO2), and maintained at the correct physiological pH (typically 7.4).
-
-
Possible Cause 4: Tissue viability issues.
-
Troubleshooting Step: Ensure proper handling and dissection of the tissue to maintain its viability. Check for spontaneous contractile activity before adding Prucalopride to confirm tissue health.
-
Issue 2: High variability in results during in vivo animal studies.
-
Possible Cause 1: Inadequate acclimatization of animals.
-
Troubleshooting Step: Stress can significantly impact gastrointestinal motility. Ensure animals are properly acclimatized to the housing and experimental conditions before dosing.
-
-
Possible Cause 2: Route of administration and bioavailability.
-
Troubleshooting Step: Prucalopride has high oral bioavailability.[4] However, ensure consistent administration (e.g., oral gavage) and consider the timing of dosing relative to feeding, as this can affect absorption.
-
-
Possible Cause 3: Inappropriate vehicle for drug delivery.
-
Troubleshooting Step: Use a consistent and inert vehicle for dissolving this compound. Water is a common vehicle, but ensure complete dissolution. The solubility of Prucalopride is pH-dependent.[11]
-
Data Presentation: this compound Concentration and Dose Ranges
| Experimental Model | Species | Endpoint | Effective Concentration/Dose | pEC50/pK_i_ | Reference |
| In Vitro | |||||
| Receptor Binding Assay | Human | 5-HT4a Receptor Affinity | pK_i_ = 8.60 | [8] | |
| Receptor Binding Assay | Human | 5-HT4b Receptor Affinity | pK_i_ = 8.10 | [8] | |
| Organ Bath (Colon) | Guinea-pig | Contraction | pEC50 = 7.48 ± 0.06 | [8] | |
| Organ Bath (Esophagus) | Rat | Relaxation | pEC50 = 7.81 ± 0.17 | [8] | |
| In Vivo | |||||
| Acute Toxicity | Mouse | Single Oral Dose | 160–640 mg/kg | [12] | |
| Acute Toxicity | Rat | Single Oral Dose | 320–640 mg/kg | [12] | |
| Cardiovascular Safety | Dog | Single Oral Dose | 0.02–2.5 mg/kg | [12] | |
| Functional Constipation | Children | Oral Dose | 0.03–0.04 mg/kg (up to 2 mg max) | [13][14] | |
| Clinical Trials | |||||
| Chronic Constipation | Human (Adults) | Oral Dose | 1 mg, 2 mg, 4 mg once daily | [15][16][17] | |
| Chronic Constipation | Human (Elderly >65) | Oral Dose | 1 mg once daily (can be increased to 2 mg) | [18][19] |
Experimental Protocols
Protocol 1: Isolated Guinea-Pig Colon Tissue Bath Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the distal colon and place it in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Gently flush the lumen to remove contents.
-
Cut the colon into longitudinal muscle strips approximately 2 cm in length.
-
-
Experimental Setup:
-
Mount the tissue strips in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue to an isometric force transducer to record contractions.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Dose-Response Curve Generation:
-
After equilibration, add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., carbachol).
-
Plot the concentration-response curve and calculate the pEC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for in vitro tissue bath experiments.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. astrahealthcareltd.com [astrahealthcareltd.com]
- 6. dovepress.com [dovepress.com]
- 7. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 8. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prucalopride induces high-amplitude propagating contractions in the colon of patients with chronic constipation: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. oaji.net [oaji.net]
- 13. Development of a population pharmacokinetic model of prucalopride in children with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a population pharmacokinetic model of prucalopride in children with functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different doses of prucalopride in treating chronic idiopathic constipation: a meta-analysis and Bayesian analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Investigating Tachyphylaxis to Prucalopride Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating tachyphylaxis to prucalopride (B966) hydrochloride in long-term experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to facilitate the design and execution of robust studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of prucalopride treatment?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration. In the context of prucalopride, a selective 5-HT4 receptor agonist, tachyphylaxis would manifest as a diminished prokinetic effect over time, despite continued drug administration at a constant dose. This can be a concern in the long-term management of chronic constipation.
Q2: Is there clinical evidence for tachyphylaxis to prucalopride?
A2: The clinical evidence is mixed, suggesting that while many patients experience sustained benefits, a subset may develop a reduced response. One long-term study with a median follow-up of 24 months reported that approximately one-third of initial responders showed decreased efficacy after a median of 6 months.[1] However, other long-term open-label studies have suggested that patient satisfaction with bowel function is maintained for up to 18 months of treatment.[2]
Q3: What are the potential mechanisms underlying tachyphylaxis to prucalopride?
A3: The primary mechanism is thought to be related to the desensitization of the 5-HT4 receptor, a G-protein coupled receptor (GPCR). This can involve several processes:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT4 receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder the coupling of G-proteins, thereby uncoupling the receptor from its downstream signaling cascade.
-
Receptor Internalization: The β-arrestin-receptor complex can be targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for further stimulation.
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of 5-HT4 receptors.
Q4: How can we study tachyphylaxis to prucalopride in a laboratory setting?
A4: Tachyphylaxis to prucalopride can be investigated using both in vitro and in vivo models.
-
In vitro models: These typically involve using isolated tissues (e.g., colonic muscle strips) or cell lines expressing the 5-HT4 receptor. The tissue or cells are repeatedly exposed to prucalopride, and the functional response (e.g., muscle contraction, cAMP production) is measured over time.
-
In vivo models: Animal models, such as rats or mice, can be chronically treated with prucalopride. Tachyphylaxis can be assessed by measuring changes in gastrointestinal motility, such as colonic transit time or fecal output, over the course of the treatment period.
Troubleshooting Guides
Issue 1: High variability in in vitro tissue response to prucalopride.
| Potential Cause | Troubleshooting Step |
| Tissue Viability | Ensure optimal tissue handling and oxygenation in the organ bath. Use fresh, healthy tissue and minimize the time between tissue isolation and experiment initiation. |
| Receptor Desensitization from Endogenous Serotonin (B10506) | Consider pre-treatment with a serotonin synthesis inhibitor or a selective serotonin reuptake inhibitor (SSRI) to reduce basal 5-HT levels in the tissue preparation. |
| Inconsistent Drug Concentrations | Prepare fresh drug solutions for each experiment. Verify the accuracy of your dilutions and ensure proper mixing in the organ bath. |
| Tissue-Specific Differences | Be aware that 5-HT4 receptor expression and signaling can vary along the gastrointestinal tract. Ensure consistent sourcing of tissue segments for your experiments. |
Issue 2: Lack of observable tachyphylaxis in an in vivo animal model.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Dose or Duration | The dose and duration of prucalopride administration may be insufficient to induce tachyphylaxis. Conduct a dose-response and time-course study to determine the optimal experimental conditions. |
| Animal Strain or Species Differences | The expression and regulation of 5-HT4 receptors can differ between animal strains and species. Review the literature to select an appropriate animal model known to express functional 5-HT4 receptors in the gut. |
| Compensatory Mechanisms | The body may have compensatory mechanisms that mask the effects of tachyphylaxis at the functional level. Consider measuring more direct markers of receptor desensitization, such as receptor phosphorylation or internalization in tissue samples. |
| Drug Metabolism and Pharmacokinetics | Ensure that the route and frequency of administration result in sustained and effective drug concentrations at the target tissue. |
Data Presentation
Table 1: Long-Term Efficacy of Prucalopride in Patients with Chronic Constipation
| Study | Duration | Number of Patients | Key Efficacy Outcome | Results |
| Camilleri et al. (2010)[2] | Up to 18 months (open-label) | 1455 | Patient Assessment of Constipation-Quality of Life (PAC-QOL) satisfaction score | Improvement in PAC-QOL satisfaction score maintained. |
| Rao et al. (2015)[1][3] | Median 24 months | 155 | Symptomatic improvement and need for rescue medication | 68% reported good initial symptomatic improvement. One-third of initial responders showed decreased efficacy after a median of 6 months. |
| Piessevaux et al. (2015)[4] | 24 weeks | 361 | Proportion of patients with a mean of ≥3 spontaneous complete bowel movements (SCBMs)/week | No statistically significant difference between prucalopride and placebo groups. |
| Yiannakou et al. (2015) | 12 weeks | 374 (men) | Proportion of patients with a mean of ≥3 SCBMs/week | 37.9% in the prucalopride group vs. 17.7% in the placebo group (P<0.0001). |
Experimental Protocols
Protocol 1: In Vitro Assessment of Prucalopride-Induced Tachyphylaxis in Isolated Colonic Tissue
Objective: To determine if repeated exposure to prucalopride leads to a diminished contractile response in isolated colonic smooth muscle.
Materials:
-
Freshly isolated segments of rodent or porcine colon
-
Organ bath system with temperature control and oxygenation
-
Krebs-Henseleit solution
-
Prucalopride hydrochloride
-
Carbachol (B1668302) (positive control)
-
Data acquisition system to measure isometric contractions
Methodology:
-
Prepare 2-3 cm longitudinal or circular muscle strips from the isolated colon and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Initial Response: After equilibration, elicit a baseline contractile response by adding a submaximal concentration of prucalopride (e.g., 1 µM). Record the peak contraction.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Induction of Tachyphylaxis: Expose the tissue to the same concentration of prucalopride for a prolonged period (e.g., 60-120 minutes) or through repeated, short-duration applications with brief washout periods.
-
Post-Treatment Response: After the tachyphylaxis induction period and a brief washout, re-challenge the tissue with the same submaximal concentration of prucalopride and record the peak contraction.
-
Data Analysis: Compare the amplitude of the contractile response to prucalopride before and after the prolonged/repeated exposure. A significant reduction in the second response indicates tachyphylaxis. Use carbachol at the end of the experiment to confirm tissue viability.
Protocol 2: In Vivo Assessment of Prucalopride Tachyphylaxis in a Rodent Model
Objective: To evaluate the development of tolerance to the prokinetic effects of prucalopride after chronic administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., saline)
-
Charcoal meal (10% charcoal in 5% gum acacia)
-
Gavage needles
Methodology:
-
Acclimatization: Acclimatize rats to handling and housing conditions for at least one week.
-
Group Allocation: Randomly assign rats to two groups: Vehicle control and Prucalopride-treated.
-
Chronic Treatment: Administer prucalopride (e.g., 1-5 mg/kg, subcutaneously or orally) or vehicle to the respective groups once daily for a period of 7 to 14 days.
-
Gastrointestinal Transit Measurement (on the final day):
-
Fast the rats overnight with free access to water.
-
On the final day of treatment, administer the last dose of prucalopride or vehicle.
-
Thirty minutes after the final dose, administer a charcoal meal (1 ml/rat) by oral gavage.
-
After a set time (e.g., 60-90 minutes), humanely euthanize the rats.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the transit percentage between the vehicle-treated group and the chronically prucalopride-treated group. A lack of significant difference in transit time compared to the acute effect of prucalopride (which should be determined in a separate cohort) would suggest tachyphylaxis.
Mandatory Visualization
Caption: Prucalopride Signaling Pathway
References
Validation & Comparative
Prucalopride vs. Cisapride: An In Vitro Comparative Efficacy Guide on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of prucalopride (B966) and cisapride (B12094), two 5-hydroxytryptamine type 4 (5-HT4) receptor agonists known for their prokinetic effects on gastrointestinal (GI) motility. The following sections present quantitative data, experimental methodologies, and a depiction of the underlying signaling pathway to facilitate an objective assessment of their performance.
Quantitative Comparison of In Vitro Efficacy and Safety
The following table summarizes the key in vitro parameters for prucalopride and cisapride, focusing on their potency at the target 5-HT4 receptor and their off-target activity on the hERG potassium channel, which is associated with cardiovascular risk.
| Parameter | Prucalopride | Cisapride | Reference |
| 5-HT4 Receptor Agonism | |||
| Potency (pEC50) on guinea pig colon contraction | 7.48 | Not explicitly stated in the same study | [1] |
| Potency (EC50) | ~33 nM (calculated from pEC50) | 140 nM | [1][2] |
| Agonist Activity | Full agonist in some in vitro models | Often described as a partial agonist | [3] |
| hERG Potassium Channel Blockade (Safety Profile) | |||
| Potency (IC50) | 4.1 µM - 5.7 µM | 9.4 nM - 240 nM | [2][4][5] |
Signaling Pathway
Both prucalopride and cisapride exert their primary prokinetic effects by activating 5-HT4 receptors on enteric neurons. This activation initiates a downstream signaling cascade that ultimately enhances neurotransmitter release, leading to increased smooth muscle contraction and gut motility.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental setups: organ bath assays to measure gut motility and whole-cell patch-clamp electrophysiology to assess hERG channel activity.
Organ Bath Assay for Gut Motility
Objective: To measure the contractile response of isolated intestinal tissue to prucalopride and cisapride.
Methodology:
-
Tissue Preparation: Segments of intestinal tissue (e.g., guinea pig colon, rat jejunum) are dissected and mounted in an organ bath chamber.[2][6] The chamber contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to ensure tissue viability.[6][7]
-
Tension Recording: One end of the tissue is fixed, while the other is connected to an isometric force transducer. This transducer records changes in muscle tension (contraction and relaxation).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period before the experiment begins.
-
Drug Administration: Increasing concentrations of the test compounds (prucalopride or cisapride) are added cumulatively to the organ bath.
-
Data Analysis: The contractile responses (increase in tension) are recorded for each concentration. A concentration-response curve is then plotted to determine the EC50 (the concentration that produces 50% of the maximum response) and the Emax (the maximum contractile response).
Whole-Cell Patch-Clamp Assay for hERG Channel Activity
Objective: To measure the inhibitory effect of prucalopride and cisapride on the hERG potassium channel.
Methodology:
-
Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., human embryonic kidney cells - HEK293) is used.[8]
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential). A series of voltage steps are applied to elicit hERG channel currents.
-
Drug Perfusion: The cells are perfused with a control solution, and then with solutions containing increasing concentrations of the test compounds (prucalopride or cisapride).
-
Data Analysis: The hERG current is measured before and after the application of the drug. The percentage of current inhibition is calculated for each concentration, and an IC50 value (the concentration that causes 50% inhibition of the hERG current) is determined by fitting the data to a concentration-response curve.[4][9][10]
References
- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. doctor2021.jumedicine.com [doctor2021.jumedicine.com]
- 8. porsolt.com [porsolt.com]
- 9. sophion.com [sophion.com]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Preclinical Showdown: A Comparative Analysis of Prucalopride and Velusetrag at the 5-HT4 Receptor
For researchers and drug development professionals, the quest for potent and selective gastrointestinal prokinetic agents continues. Among the key targets is the serotonin (B10506) 5-HT4 receptor, a well-established mediator of gut motility. This guide provides a detailed preclinical comparison of two prominent 5-HT4 receptor agonists, Prucalopride (B966) and Velusetrag (B1683485), focusing on their receptor activation profiles and functional effects, supported by experimental data and methodologies.
Prucalopride, a high-affinity selective 5-HT4 receptor agonist, is known to enhance gastrointestinal motility and is used in the treatment of chronic idiopathic constipation.[1][2] Velusetrag is another highly selective 5-HT4 receptor agonist that has demonstrated potent prokinetic activity in preclinical and clinical settings.[3][4][5] Both compounds exert their effects by activating 5-HT4 receptors, which are G protein-coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This signaling cascade ultimately enhances cholinergic neurotransmission in the enteric nervous system, promoting peristalsis.[6][7]
In Vitro Receptor Binding and Functional Potency
The affinity and functional potency of Prucalopride and Velusetrag at the 5-HT4 receptor have been characterized in various preclinical studies. The following tables summarize key quantitative data from radioligand binding assays and functional assays measuring cAMP accumulation.
| Compound | Receptor Isoform | Binding Affinity (Kᵢ, nM) | Binding Affinity (pKᵢ) | Reference |
| Prucalopride | human 5-HT₄ₐ | 2.5 | 8.6 | [6][8][9] |
| human 5-HT₄♭ | 8 | 8.1 | [6][8] | |
| recombinant 5-HT₄ₐ | 7.6 | [10] | ||
| recombinant 5-HT₄♭ | 7.5 | [10] | ||
| recombinant 5-HT₄(g) | 7.4 | [10] | ||
| recombinant 5-HT₄(i) | 7.8 | [10] | ||
| Velusetrag | Not Specified | Potent | [3] |
Table 1: Comparative 5-HT4 Receptor Binding Affinities of Prucalopride and Velusetrag.
| Compound | Assay System | Potency (EC₅₀, nM) | Potency (pEC₅₀) | Intrinsic Activity (vs. 5-HT) | Reference |
| Prucalopride | Isolated guinea pig colon | 7.48 ± 0.06 | Not Specified | [6] | |
| Recombinant 5-HT₄ₐ (adenylyl cyclase) | 7.2 | 0.82 | [10] | ||
| Recombinant 5-HT₄♭ (adenylyl cyclase) | 7.3 | 0.86 | [10] | ||
| Recombinant 5-HT₄(g) (adenylyl cyclase) | 8.0 | Full agonist | [10] | ||
| Recombinant 5-HT₄(i) (adenylyl cyclase) | 7.2 | 0.78 | [10] | ||
| Velusetrag | Human and rodent GI tissue receptors | 8.3 | High | [11][12][13] | |
| 5-HT₄(c) receptor cell line (cAMP) | 8.3 | 95% | |||
| Guinea pig isolated colon | 7.9 | 83% |
Table 2: Comparative 5-HT4 Receptor Functional Potency and Intrinsic Activity of Prucalopride and Velusetrag.
Receptor Selectivity
A critical aspect of the preclinical profile of these agonists is their selectivity for the 5-HT4 receptor over other receptor subtypes, which is thought to contribute to a more favorable safety profile by minimizing off-target effects.[14]
Prucalopride demonstrates high selectivity, with over 290-fold greater affinity for the 5-HT4 receptor compared to other 5-HT receptor subtypes.[9] Similarly, Velusetrag is characterized as a very selective 5-HT4 agonist with no significant affinity for other receptor types, including 5-HT1, 5-HT2, 5-HT3, and dopamine (B1211576) receptors, nor does it affect the hERG potassium channel.[11][15]
In Vivo Prokinetic Effects
The in vitro receptor activation translates to tangible prokinetic effects in vivo.
Prucalopride:
-
In fasted rats, Prucalopride at doses of 1 mg/kg and 2 mg/kg significantly increased gastrointestinal propulsion rate at 2 and 4 hours post-injection compared to a control group.[16][17]
-
Studies in various animal models and humans have consistently shown that Prucalopride stimulates gastrointestinal motility and transit.[18]
-
Preoperative administration of Prucalopride has been shown to reduce intestinal inflammation and shorten postoperative ileus in mice.[19]
Velusetrag:
-
In a mouse model of Parkinson's disease, which exhibits severe constipation, daily treatment with Velusetrag (1 mg/kg and 3 mg/kg) for four weeks significantly stimulated both longitudinal and circular-driven colonic contractions.[12]
-
Velusetrag has been shown to increase guinea-pig colonic transit and produce dose-dependent relaxation of the rat esophagus.[11]
-
In dogs, Velusetrag increased smooth muscle contractility of the antrum, fundus, duodenum, and jejunum.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of Prucalopride and Velusetrag for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from cells transiently or stably expressing the human 5-HT4 receptor.
-
Radiolabeled 5-HT4 receptor antagonist, such as [³H]-GR113808.
-
Test compounds (Prucalopride, Velusetrag) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist at a fixed concentration (typically near its Kₑ), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of an unlabeled 5-HT4 ligand is added to a set of wells.
-
The plate is incubated, for instance, at 30°C for 60 minutes, to allow the binding to reach equilibrium.[20]
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[20]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate the 5-HT4 receptor and stimulate the production of the second messenger, cAMP.
Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of Prucalopride and Velusetrag in activating the 5-HT4 receptor.
Materials:
-
Whole cells expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Test compounds (Prucalopride, Velusetrag) at various concentrations.
-
A reference full agonist (e.g., serotonin).
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are seeded in 96- or 384-well plates and grown to an appropriate confluency.
-
The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Varying concentrations of the test compounds or the reference agonist are added to the wells.
-
The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed according to the cAMP kit manufacturer's instructions.
-
The concentration of cAMP in the cell lysates is measured using the chosen detection method.
-
The data are plotted as cAMP concentration versus log of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and the maximum response (Eₘₐₓ).
-
The intrinsic activity of the test compound is calculated as the ratio of its Eₘₐₓ to the Eₘₐₓ of the reference full agonist.
Conclusion
Both Prucalopride and Velusetrag are potent and highly selective 5-HT4 receptor agonists with demonstrated prokinetic activity in preclinical models. Prucalopride has a well-documented high affinity for 5-HT4 receptor isoforms and acts as a partial to full agonist depending on the specific receptor splice variant and expression system.[10] Velusetrag also exhibits high potency and high intrinsic activity at 5-HT4 receptors.[11] Their high selectivity for the 5-HT4 receptor is a key feature, distinguishing them from earlier, less selective prokinetic agents. The preclinical data strongly support the activation of the 5-HT4 receptor as the primary mechanism underlying their observed in vivo effects on gastrointestinal motility. Further research into the subtle differences in their interactions with various 5-HT4 receptor splice variants may provide deeper insights into their respective pharmacological profiles.
References
- 1. astrahealthcareltd.com [astrahealthcareltd.com]
- 2. droracle.ai [droracle.ai]
- 3. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. velusetrag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prucalopride: a new drug for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preoperative administration of the 5-HT4 receptor agonist prucalopride reduces intestinal inflammation and shortens postoperative ileus via cholinergic enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Differentiating the Mechanisms of Prucalopride and Lubiprostone in Constipation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic constipation is a prevalent gastrointestinal disorder that significantly impacts quality of life. Two key therapeutic agents, prucalopride (B966) and lubiprostone (B194865), offer distinct mechanistic approaches to alleviating its symptoms. This guide provides a detailed, evidence-based comparison of their mechanisms of action, supported by experimental data from preclinical and clinical studies, to aid in research and drug development.
At a Glance: Prucalopride vs. Lubiprostone
| Feature | Prucalopride | Lubiprostone |
| Primary Mechanism | Prokinetic | Secretagogue |
| Molecular Target | Serotonin (B10506) 5-HT4 Receptor | Chloride Channel Protein 2 (ClC-2) and potentially EP4 Receptors |
| Primary Physiological Effect | Increased colonic motility and peristalsis | Increased intestinal fluid secretion |
| Mode of Action | Systemic (absorbed) | Locally acting (minimal systemic absorption) |
Mechanism of Action: A Tale of Two Pathways
Prucalopride and lubiprostone alleviate constipation through fundamentally different cellular signaling pathways. Prucalopride acts as a prokinetic agent, directly stimulating gut motility, while lubiprostone functions as a secretagogue, increasing fluid in the intestines to facilitate stool passage.
Prucalopride: A Selective 5-HT4 Receptor Agonist
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[1][2] These receptors are predominantly located on enteric neurons in the gastrointestinal tract.[3] The binding of prucalopride to the 5-HT4 receptor initiates a signaling cascade that enhances colonic motility.
The signaling pathway for prucalopride is as follows:
-
Prucalopride binds to the 5-HT4 receptor on enteric neurons.
-
This activates the Gs alpha subunit of the associated G-protein.
-
The activated Gs protein stimulates adenylyl cyclase.
-
Adenylyl cyclase increases the intracellular concentration of cyclic AMP (cAMP).[4]
-
Elevated cAMP levels lead to the release of acetylcholine (B1216132), a key excitatory neurotransmitter in the gut.
-
Acetylcholine stimulates peristaltic contractions and increases the frequency of high-amplitude propagating contractions, which are crucial for defecation.[5]
Lubiprostone: A Chloride Channel Activator with a Complex Role
Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin (B15479496) E1.[6] Its primary mechanism is the activation of chloride channel protein 2 (ClC-2) on the apical membrane of intestinal epithelial cells.[7][8] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, which softens the stool and increases intestinal motility.[6]
Interestingly, recent research suggests a more complex mechanism. Some studies indicate that lubiprostone may not be a selective ClC-2 activator but rather a general activator of cAMP-gated ion channels, with a potential role for the prostaglandin EP4 receptor in its action.[9][10] This suggests that lubiprostone's pro-secretory effect may also be partially mediated by cAMP, although it is considered to be independent of protein kinase A (PKA).[7]
Experimental Data from Preclinical Constipation Models
Animal models of constipation are crucial for evaluating the efficacy of new therapeutic agents. The loperamide-induced constipation model is a widely used and robust method for these investigations.[11]
Experimental Protocol: Loperamide-Induced Constipation in Rodents
A common protocol for inducing constipation in mice or rats involves the following steps:
-
Animal Model: Male ICR mice or Sprague-Dawley rats are commonly used.
-
Induction of Constipation: Loperamide hydrochloride is administered, typically via oral gavage or subcutaneous injection, at a dose of 4-5 mg/kg body weight.[11] This is often done for several consecutive days to establish a constipated state.
-
Treatment: Following the induction of constipation, animals are treated with either the vehicle (control), prucalopride, or lubiprostone at various doses.
-
Outcome Measures:
-
Fecal Parameters: Fecal pellets are collected over a defined period (e.g., 2-6 hours) to measure the number of pellets and their wet and dry weight to calculate fecal water content.[11]
-
Gastrointestinal Transit Time: A non-absorbable marker, such as charcoal meal or carmine (B74029) red, is administered orally. The distance traveled by the marker through the gastrointestinal tract over a specific time is measured.[11][12]
-
Bead Expulsion Test: A small glass bead (e.g., 3 mm) is inserted into the distal colon, and the time taken for the animal to expel the bead is recorded.[13]
-
Preclinical Efficacy Data
The following tables summarize representative quantitative data from preclinical studies evaluating prucalopride and lubiprostone in constipation models.
Table 1: Effect of Prucalopride on Gastrointestinal Transit in Rats
| Treatment Group | Dose | Gastrointestinal Propulsion Rate (%) |
| Control (Saline) | - | 70.5 ± 9.2 |
| Prucalopride | 1 mg/kg | 83.2 ± 5.5 |
| Prucalopride | 2 mg/kg | 81.7 ± 8.5 |
| *p < 0.01 vs Control. Data from a study in fast rats measuring the migration rate of activated charcoal 2 hours after intravenous injection.[12] |
Table 2: Effect of Prucalopride on Fecal Parameters in a Loperamide-Induced Constipation Mouse Model
| Treatment Group | Fecal Pellet Count (per 2 hours) | Fecal Water Content (%) |
| Control (Vehicle) | 5.9 ± 3.1 | ~60-70% (normal range) |
| Loperamide-Treated | 2.8 ± 1.3 | Decreased significantly |
| Loperamide + Prucalopride | Increased significantly vs Loperamide | Increased significantly vs Loperamide |
| Data are representative values from typical loperamide-induced constipation models.[11][14] |
Table 3: Effect of Lubiprostone on Bead Expulsion Time in Rats
| Treatment Group | Bead Expulsion Time (minutes) |
| Control (Vehicle) | Shorter latency |
| Loperamide-Treated | Significantly longer latency |
| Loperamide + Lubiprostone | Significantly shorter latency vs Loperamide |
| Data are representative outcomes from bead expulsion tests.[13][15] |
Clinical Efficacy in Chronic Constipation
Both prucalopride and lubiprostone have demonstrated efficacy in clinical trials for the treatment of chronic idiopathic constipation (CIC).
Table 4: Clinical Efficacy of Prucalopride in Patients with Chronic Constipation
| Endpoint | Placebo | Prucalopride (2 mg/day) |
| Patients with ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week | 9.6% | 23.6% |
| Increase of ≥1 SCBM/week | 24.6% | 47.3% |
| Mean Change in Total Colonic Transit Time (hours) | +0.5 | -12.0 |
| p < 0.001 vs Placebo. Data from integrated analyses of phase III clinical trials.[16][17] |
Table 5: Clinical Efficacy of Lubiprostone in Patients with Chronic Idiopathic Constipation
| Endpoint | Placebo | Lubiprostone (24 µg twice daily) |
| Patients with SBM within 24 hours of first dose | 31.9% | 56.7% |
| Mean number of SBMs/week (change from baseline) | ~1.0 | ~2.5-3.0 |
| Mean Change in Colonic Transit Time (hours) | +7 | -13 |
| p < 0.05 vs Placebo. Data from various phase III clinical trials and meta-analyses.[2][18] |
While direct head-to-head clinical trials are limited, a real-world study on persistence and adherence to prescription medications for CIC found that patients on prucalopride had significantly higher adherence rates and lower discontinuation rates compared to those on lubiprostone, linaclotide, and plecanatide.[19] A cost-effectiveness analysis suggested that lubiprostone may be cost-effective compared to prucalopride.[20]
Summary and Conclusion
Prucalopride and lubiprostone represent two distinct and effective pharmacological strategies for the management of chronic constipation.
-
Prucalopride , a selective 5-HT4 receptor agonist, acts as a prokinetic agent to enhance colonic motility through a well-defined cAMP-mediated signaling pathway that increases acetylcholine release.
-
Lubiprostone , a chloride channel activator, functions as a secretagogue to increase intestinal fluid secretion, thereby softening stool and facilitating its passage. Its mechanism, while primarily attributed to ClC-2 activation, may also involve EP4 receptors and cAMP signaling, indicating a more complex mode of action than previously understood.
The choice between these agents in a clinical or research setting may depend on the underlying pathophysiology of constipation in a particular patient or model system. For researchers and drug development professionals, understanding these distinct mechanisms is crucial for designing targeted therapies and for the development of novel agents for the treatment of constipation and other gastrointestinal motility disorders. The provided experimental protocols and quantitative data offer a foundation for comparative studies and further investigation into the nuanced effects of these two important drugs.
References
- 1. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials [jnmjournal.org]
- 2. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT4 Receptor Agonist Prucalopride Stimulates Mucosal Growth and Enhances Carbohydrate Absorption in the Ileum of the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lubiprostone in constipation: clinical evidence and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colonic bead expulsion time in normal and mu-opioid receptor deficient (CXBK) mice following central (ICV) administration of mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Lubiprostone stimulates duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Outcomes Before and After Prucalopride Treatment: An Observational Study in Patients With Chronic Idiopathic Constipation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A real-world study of persistence and adherence to prescription medications in patients with chronic idiopathic constipation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Cost Effectiveness of Lubiprostone in Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prucalopride and Linaclotide in Attenuating Visceral Hypersensitivity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key gastrointestinal agents, prucalopride (B966) and linaclotide (B608579), focusing on their efficacy and mechanisms of action in preclinical animal models of visceral hypersensitivity. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for visceral pain, a hallmark of disorders like Irritable Bowel Syndrome (IBS).
Introduction
Visceral hypersensitivity, characterized by an increased perception of pain from internal organs, is a significant clinical challenge. Prucalopride, a high-affinity 5-HT4 receptor agonist, is primarily known for its prokinetic effects.[1] Linaclotide, a guanylate cyclase-C (GC-C) agonist, is recognized for its ability to alleviate abdominal pain in patients with IBS with constipation (IBS-C).[2] This guide delves into the preclinical evidence from animal studies to objectively compare their potential in managing visceral pain.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from key animal studies investigating the effects of prucalopride and linaclotide on visceral hypersensitivity.
Table 1: Efficacy of Prucalopride and other 5-HT4 Agonists in Animal Models of Visceral Hypersensitivity
| 5-HT4 Agonist | Animal Model | Visceral Hypersensitivity Induction | Key Efficacy Endpoint | Results |
| Tegaserod | Rat | Acetic acid instillation | Visceromotor response (VMR) to colorectal distention (CRD) | Reduced VMR, indicating decreased visceral pain.[3] |
| Mosapride (B1662829) | Rat | Acetic acid or zymosan instillation | VMR to CRD | Significantly reduced VMR in both models.[4] |
| YKP10811 | Rat | Trinitrobenzene sulfonic acid (TNBS) infusion or acute stress | Electromyographic (EMG) response to CRD | Suppressed TNBS-induced and acute stress-induced hypersensitivity.[5] |
Note: Direct quantitative data for prucalopride on visceral pain endpoints in animal models is limited in the reviewed literature. The data presented for other 5-HT4 agonists suggests a class effect that may be relevant to prucalopride's potential mechanism.
Table 2: Efficacy of Linaclotide in Animal Models of Visceral Hypersensitivity
| Animal Model | Visceral Hypersensitivity Induction | Key Efficacy Endpoint | Results | |---|---|---|---|---| | Rat | Trinitrobenzene sulfonic acid (TNBS) | Abdominal contractions in response to colorectal distention (CRD) | Significantly decreased the number of abdominal contractions.[6] | | Rat | Partial restraint stress (PRS) | Colonic hypersensitivity | Significantly decreased colonic hypersensitivity.[6] | | Rat | Water avoidance stress (WAS) | Colonic hypersensitivity | Significantly decreased colonic hypersensitivity.[6] | | Rat | Protamine sulfate (B86663) (PS) bladder infusion (visceral organ cross-sensitization model) | Visceromotor response to CRD | Reversed PS-induced colonic hypersensitivity.[7] | | Mouse | Chronic visceral hypersensitivity | Nociceptor firing | Inhibited colonic nociceptors with greater efficacy.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Animal Models of Visceral Hypersensitivity
-
Chemical-Induced Colitis: A common method to induce visceral hypersensitivity is the intracolonic administration of irritants like trinitrobenzene sulfonic acid (TNBS) or acetic acid.[3][4][5][6] These substances induce a local inflammation that leads to a state of chronic visceral hypersensitivity, mimicking aspects of post-inflammatory IBS.
-
Stress-Induced Hypersensitivity: Rodents are subjected to stressors such as partial restraint stress (PRS) or water avoidance stress (WAS) to induce visceral hypersensitivity.[5][6] These models are relevant to the understanding of the brain-gut axis in functional gastrointestinal disorders.
-
Visceral Organ Cross-Sensitization: Hypersensitivity in one organ can lead to sensitivity in another. In one model, protamine sulfate is infused into the bladder of rats, which induces both bladder and colonic hyperalgesia.[7]
Assessment of Visceral Pain
-
Visceromotor Response (VMR) to Colorectal Distention (CRD): This is a widely used and validated method to quantify visceral pain in rodents. A balloon is inserted into the colon and inflated to various pressures. The resulting abdominal muscle contractions are measured, typically via electromyography (EMG), as an indicator of the pain response.[3][4][5][7] A reduction in the VMR following drug administration suggests an analgesic effect.
-
Abdominal Contraction Count: A simplified behavioral assessment where the number of abdominal muscle contractions in response to CRD is visually counted.[6]
-
Nociceptor Firing: Direct electrophysiological recording of the firing rate of colonic sensory nerves (nociceptors) in response to mechanical stimuli.[2] A decrease in firing frequency indicates a reduction in pain signaling at the peripheral level.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of prucalopride and linaclotide are central to their pharmacological profiles.
Prucalopride: The Serotonergic Pathway
Prucalopride is a high-affinity agonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1] While its primary established role is in promoting gastrointestinal motility, activation of 5-HT4 receptors on enteric neurons can also modulate visceral perception. The proposed mechanism for visceral pain reduction involves the activation of a descending pain modulatory pathway. Systemic or central administration of 5-HT4 agonists can trigger the release of opioids in the brain, which in turn activates descending noradrenergic pathways to the spinal cord, ultimately producing an analgesic effect.[8]
Linaclotide: The Guanylate Cyclase-C Pathway
Linaclotide is a minimally absorbed peptide that acts as an agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[9] Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This cGMP is then released into the submucosal space where it is thought to directly act on and inhibit colonic nociceptors, thereby reducing the transmission of pain signals.[2]
Experimental Workflow
A generalized workflow for the preclinical evaluation of compounds for visceral hypersensitivity is outlined below.
Comparative Discussion
The available preclinical data suggests that both prucalopride and linaclotide have the potential to alleviate visceral pain, albeit through distinct mechanisms.
Linaclotide has a well-documented, peripherally-acting analgesic effect that is independent of its pro-secretory and pro-motility actions.[9] The mechanism involving GC-C and cGMP is robustly supported by studies in various animal models of visceral hypersensitivity.[2][6] The local action of linaclotide in the gut minimizes systemic exposure and potential off-target effects.
References
- 1. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the 5-HT4 receptor and serotonin transporter on visceral hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of 5-HT4 receptor agonist, mosapride citrate, on visceral hypersensitivity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of a new 5-HT4 receptor partial agonist, YKP10811, on visceral hypersensitivity in rats triggered by stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visceral analgesic effect of 5-HT(4) receptor agonist in rats involves the rostroventral medulla (RVM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-HT4 receptor selectivity of Prucalopride using specific antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prucalopride's performance against other 5-HT4 receptor agonists, focusing on the validation of its selectivity through the use of specific antagonists. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Prucalopride is a high-affinity, highly selective serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of chronic constipation.[1] Its selectivity is a key differentiator from older, non-selective 5-HT4 agonists like cisapride (B12094) and tegaserod, which were associated with adverse cardiovascular events due to off-target effects.[1][2][3] Validating the on-target activity of Prucalopride through the use of specific 5-HT4 receptor antagonists is crucial to confirm its mechanism of action and ensure its safety profile. This guide details the experimental evidence of Prucalopride's selectivity, comparing it with other agonists.
Comparative Analysis of 5-HT4 Receptor Agonists
The selectivity of Prucalopride and other 5-HT4 agonists is determined by their binding affinity (Ki) for the 5-HT4 receptor and their functional potency (EC50) in eliciting a cellular response, such as cyclic AMP (cAMP) production. The use of selective 5-HT4 receptor antagonists, such as GR113808 and GR125487, is essential to demonstrate that the observed effects are indeed mediated by the 5-HT4 receptor.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Prucalopride and a selection of other 5-HT4 receptor agonists.
Table 1: 5-HT4 Receptor Binding Affinities (pKi)
| Compound | pKi | Cell Line | Radioligand | Reference |
| Prucalopride | 7.6 | HEK293-h5-HT4(c) | [3H]-GR113808 | [4] |
| TD-8954 | 9.4 | HEK293-h5-HT4(c) | [3H]-GR113808 | [4] |
| Tegaserod | 8.6 | HEK293-h5-HT4(c) | [3H]-GR113808 | [4] |
| Cisapride | 7.1 | HEK293-h5-HT4(c) | [3H]-GR113808 | [4] |
| Mosapride | 6.8 | HEK293-h5-HT4(c) | [3H]-GR113808 | [4] |
Table 2: 5-HT4 Receptor Functional Potencies (pEC50)
| Compound | pEC50 (cAMP assay) | Cell Line | Antagonist used for validation | Reference |
| Prucalopride | 7.8 | HEK-293 with h5-HT4(c) | Piboserod (0.3 μM) | [4] |
| TD-8954 | 9.3 | HEK-293 with h5-HT4(c) | Piboserod (0.3 μM) | [4] |
| Tegaserod | 8.1 | HEK-293 with h5-HT4(c) | Piboserod (0.3 μM) | [4] |
| Cisapride | 7.7 | HEK-293 with h5-HT4(c) | Piboserod (0.3 μM) | [4] |
| Mosapride | 6.9 | HEK-293 with h5-HT4(c) | Piboserod (0.3 μM) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the 5-HT4 receptor.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably transfected with the human 5-HT4(c) receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
-
Protein concentration is determined using a standard method like the Pierce® BCA assay.[5]
-
-
Binding Reaction:
-
The assay is performed in a 96-well plate in a final volume of 250 µL per well.[5]
-
Each well contains the cell membrane preparation (50-120 µg protein), the radioligand ([3H]-GR113808 at a concentration around its Kd), and the competing test compound (e.g., Prucalopride) at various concentrations.[5][6]
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled 5-HT4 antagonist like GR113808.[6]
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.[5]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[5]
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is counted using a scintillation counter.[5]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
5-HT4 Receptor-Mediated cAMP Functional Assay
This assay measures the ability of a compound to activate the 5-HT4 receptor and stimulate the production of the second messenger, cyclic AMP (cAMP).
Protocol:
-
Cell Preparation:
-
HEK-293 cells stably expressing the human 5-HT4(c) receptor are seeded in 384-well plates and cultured to near confluency.[7]
-
-
Agonist Stimulation:
-
The culture medium is removed, and the cells are incubated with a stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase) containing various concentrations of the test agonist (e.g., Prucalopride).[8]
-
For antagonist validation, cells are pre-incubated with a specific 5-HT4 antagonist (e.g., 0.3 μM Piboserod) before the addition of the agonist.[4]
-
The stimulation is carried out for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[8][9]
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP produced by the cells for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.[8]
-
The concentration of cAMP in the cell lysates is determined by interpolating from the standard curve.
-
EC50 values (the concentration of the agonist that produces 50% of the maximal response) and Emax values (the maximum response) are determined by plotting the cAMP concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
In the presence of a competitive antagonist, a rightward shift in the agonist's dose-response curve is expected, from which the antagonist's affinity (pA2 or pKb) can be calculated using the Gaddum or Schild equation.[4][10]
-
Visualizations
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor activation by Prucalopride leading to a cellular response.
Experimental Workflow for Validating 5-HT4 Selectivity
Caption: Workflow for determining 5-HT4 receptor binding and functional activity.
References
- 1. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in 5-HT4 Receptor Blockade: A Comparative Guide to GR 113808 for Inhibiting Prucalopride Effects in Isolated Tissues
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of gastrointestinal motility and serotonergic pathways, the selective blockade of the 5-hydroxytryptamine type 4 (5-HT4) receptor is a critical experimental step. Prucalopride (B966), a high-affinity 5-HT4 receptor agonist, is a potent tool for stimulating gut motility. Consequently, the ability to specifically antagonize its effects is paramount for target validation and mechanistic studies. This guide provides a comprehensive comparison of GR 113808, a benchmark 5-HT4 antagonist, with other alternatives, supported by experimental data and detailed protocols to facilitate your research.
GR 113808 has consistently demonstrated high potency and selectivity for the 5-HT4 receptor, making it an invaluable tool for in vitro studies. Its efficacy in blocking the prokinetic effects of prucalopride has been documented across various isolated tissue preparations, including those from guinea pigs, rats, and pigs.
Comparative Antagonist Potency at the 5-HT4 Receptor
The potency of a competitive antagonist is typically expressed by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a greater affinity of the antagonist for the receptor. The table below summarizes the antagonist potencies of GR 113808 and its alternatives against various 5-HT4 receptor agonists in different isolated tissue preparations.
| Antagonist | Agonist | Tissue Preparation | Antagonist Potency (pA2 / pKB) |
| GR 113808 | 5-HT | Guinea Pig Ascending Colon | 9.2[1] |
| GR 113808 | 5-Methoxytryptamine | Guinea Pig Ascending Colon | 9.7[1] |
| GR 113808 | R,S-Zacopride | Guinea Pig Ascending Colon | 9.2[1] |
| GR 113808 | 5-HT | Rat Thoracic Oesophagus (Carbachol-contracted) | 9.3[1] |
| GR 113808 | 5-HT | Human Colon Circular Smooth Muscle | 8.9 ± 0.24 (pKB)[2] |
| GR 113808 | Prucalopride | Pig Gastric Circular Muscle | Antagonized 0.3 µM prucalopride effect[3] |
| DAU 6285 | 5-HT | Human Colon Circular Smooth Muscle | 6.32[2] |
| SDZ 205-557 | 5-HT | Guinea Pig Hippocampus (Adenylyl cyclase stimulation) | 7.5[4] |
| SDZ 205-557 | 5-HT | Rat Oesophagus (Carbachol-contracted) | 7.3[4] |
The data clearly indicates the superior potency of GR 113808 compared to other 5-HT4 receptor antagonists like DAU 6285 and SDZ 205-557.
Visualizing the Molecular Interaction: Prucalopride's Signaling and Its Blockade
To understand the mechanism of action, it is crucial to visualize the signaling pathway initiated by prucalopride and how GR 113808 intervenes. Prucalopride, upon binding to the 5-HT4 receptor, activates a Gs protein-coupled pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade ultimately results in the physiological effects of prucalopride, such as smooth muscle contraction or relaxation depending on the tissue. GR 113808 acts as a competitive antagonist, binding to the 5-HT4 receptor without initiating this signaling cascade, thereby preventing prucalopride from binding and exerting its effects.
Experimental Workflow: From Tissue Preparation to Data Analysis
A well-defined experimental workflow is essential for obtaining reliable and reproducible data. The following diagram outlines the key steps involved in a typical isolated tissue experiment to assess the antagonistic effect of GR 113808 on prucalopride-induced responses.
Detailed Experimental Protocol: Prucalopride-Induced Contraction in Isolated Guinea Pig Colon
This protocol provides a detailed methodology for investigating the antagonism of prucalopride-induced contractions by GR 113808 in the guinea pig ascending colon, a classic preparation for studying 5-HT4 receptor pharmacology.[1]
1. Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (250-400g) are euthanized by cervical dislocation.
-
The ascending colon is excised and placed in Krebs solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The tissue is cleaned of mesenteric attachments and cut into segments approximately 2 cm in length.
-
The segments are mounted longitudinally in 10 ml organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
2. Experimental Setup and Equilibration:
-
The tissues are connected to isometric force transducers under an initial tension of 1g.
-
The tissues are allowed to equilibrate for at least 60 minutes, with the Krebs solution being replaced every 15 minutes.
3. Antagonism Protocol:
-
After equilibration, a concentration-response curve to prucalopride is constructed by cumulative addition of the agonist to the organ bath.
-
The tissues are then washed repeatedly for 30-60 minutes to allow for the washout of prucalopride.
-
GR 113808 is added to the organ baths at the desired concentration (e.g., 1 nM, 10 nM, 100 nM) and allowed to incubate with the tissue for a pre-determined period (e.g., 30 minutes).[1]
-
A second concentration-response curve to prucalopride is then constructed in the presence of GR 113808.
4. Data Analysis:
-
The contractile responses are measured as the increase in tension from the baseline.
-
Concentration-response curves for prucalopride in the absence and presence of different concentrations of GR 113808 are plotted.
-
The EC50 values (the concentration of prucalopride that produces 50% of the maximal response) are determined for each curve.
-
The dose ratio (the ratio of the EC50 of prucalopride in the presence of the antagonist to the EC50 in its absence) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log molar concentration of GR 113808. The x-intercept of this plot provides the pA2 value.
This comprehensive guide underscores the utility of GR 113808 as a potent and selective antagonist for elucidating the effects of prucalopride in isolated tissue preparations. The provided data and protocols offer a solid foundation for researchers to design and execute robust experiments in the field of gastrointestinal pharmacology.
References
- 1. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The facilitating effect of prucalopride on cholinergic neurotransmission in pig gastric circular muscle is regulated by phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Prucalopride and Other Prokinetic Agents in Restoring Gut Motility
For researchers and drug development professionals, understanding the comparative efficacy of prokinetic agents is crucial for advancing the treatment of gastrointestinal (GI) motility disorders. This guide provides an objective comparison of prucalopride (B966), a highly selective serotonin (B10506) 5-HT4 receptor agonist, with other prominent prokinetic agents. The comparison is supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.
Mechanism of Action: A Differentiated Approach
Prokinetic agents enhance and coordinate GI muscular contractions to facilitate the transit of luminal content.[1][2] They operate through various signaling pathways.
-
Prucalopride (Serotonin 5-HT4 Receptor Agonist): Prucalopride is a first-in-class dihydro-benzofuran-carboxamide with high-affinity, selective agonism for the 5-HT4 receptor.[3] This selectivity is a key differentiator from older 5-HT4 agonists like cisapride (B12094) and tegaserod, which had off-target effects leading to cardiovascular concerns.[4][5] Activation of 5-HT4 receptors on enteric neurons promotes the release of acetylcholine (B1216132), the primary excitatory neurotransmitter in the GI tract, which in turn stimulates peristalsis, high-amplitude propagating contractions (HAPCs), and accelerates gastric, small bowel, and colonic transit.[6][7][8][9]
-
Metoclopramide (B1676508) (Dopamine D2 Receptor Antagonist): Metoclopramide's primary mechanism is the antagonism of dopamine (B1211576) D2 receptors.[10] Endogenous dopamine typically inhibits acetylcholine release; by blocking this effect, metoclopramide enhances cholinergic stimulation of the upper GI tract, increasing esophageal sphincter pressure and accelerating gastric emptying.[1] It is the only FDA-approved drug for gastroparesis but carries a risk of neurological side effects like tardive dyskinesia with long-term use.[1][11][12]
-
Erythromycin (B1671065) (Motilin Receptor Agonist): The antibiotic erythromycin acts as an agonist at motilin receptors, particularly in the stomach, stimulating strong antral contractions.[1][10] Its use is often limited to short-term applications, as tachyphylaxis (a rapid decrease in response) can occur, typically within four weeks.[1]
The distinct signaling pathways for these agents are illustrated below.
Comparative Efficacy: Analysis of Clinical Data
The efficacy of prucalopride has been evaluated against placebos and other active agents in numerous clinical trials for conditions like chronic idiopathic constipation (CIC) and gastroparesis.
Prucalopride vs. Placebo in Chronic Constipation
Pivotal trials have consistently shown prucalopride's superiority over placebo. A meta-analysis of 16 randomized controlled trials (RCTs) involving 3,943 patients demonstrated that prucalopride significantly increased the frequency of spontaneous bowel movements (SBMs) per week at all tested doses (1 mg, 2 mg, and 4 mg).[13] The primary endpoint in many of these studies is the proportion of patients achieving an average of three or more spontaneous complete bowel movements (SCBMs) per week.
| Agent/Dose | Primary Endpoint Met (% of Patients) | Placebo Response (% of Patients) | Study Reference |
| Prucalopride 2 mg | 23.6% - 30.9% | 9.6% - 12.0% | Camilleri et al., 2008; Quigley et al., 2009; Tack et al., 2009[14] |
| Prucalopride 4 mg | 24.7% - 47.3% | 9.0% - 12.0% | Camilleri et al., 2008; Quigley et al., 2009; Tack et al., 2009[14] |
Prucalopride vs. Other Active Agents
Direct head-to-head comparisons provide valuable insights into relative efficacy.
-
vs. Metoclopramide: In a study of patients with critical illness and feeding intolerance, prucalopride was found to be more effective than intravenous metoclopramide in reducing the average daily gastric residual volume (GRV).[15] Another study comparing the agents as prokinetics for colon capsule endoscopy (CCE) found prucalopride associated with higher success rates (85% vs. 61.5%) and better bowel preparation (92% vs. 73%) compared to metoclopramide.[16]
| Metric | Prucalopride Group | Metoclopramide Group | P-value | Study Reference |
| Feeding Intolerance Study | ||||
| Avg. Daily GRV (Day 7) | Significantly Lower | - | <0.001 | Frontiers, 2024[15] |
| CCE Study | ||||
| Successful CCE Rate | 85% (74/87) | 61.5% (40/65) | 0.0009 | ResearchGate Request[16] |
| Adequate Bowel Prep | 92% (78/87) | 73% (45/65) | 0.0018 | ResearchGate Request[16] |
-
vs. Polyethylene Glycol (PEG 3350+E): A double-blind, randomized trial compared prucalopride with the osmotic laxative PEG 3350+E in women with chronic constipation. The study demonstrated that PEG 3350+E was non-inferior to prucalopride for the primary endpoint of ≥3 SCBMs per week.[17]
| Metric | Prucalopride Group (1-2 mg) | PEG 3350+E Group (26 g) | Outcome | Study Reference |
| ≥3 SCBMs/week (PP population) | 56.52% | 66.67% | Non-inferiority met | Cionca et al., 2013[17] |
Experimental Protocols: Methodologies for Efficacy Assessment
The evaluation of prokinetic agents relies on standardized and rigorous experimental protocols. A typical design for a Phase III clinical trial assessing a prokinetic for chronic constipation is detailed below.
Key Experiment: Randomized, Double-Blind, Placebo-Controlled Trial for Chronic Constipation
-
Objective: To assess the efficacy and safety of the investigational prokinetic agent over a defined treatment period (e.g., 12 weeks).
-
Patient Population: Adults meeting specific diagnostic criteria for chronic constipation (e.g., Rome III criteria), often with a history of inadequate response to laxatives.[17] Key exclusion criteria include secondary causes of constipation and certain pre-existing conditions.
-
Study Design:
-
Screening Phase: Patients are assessed against inclusion/exclusion criteria.
-
Run-in Period: A 2- to 4-week period without the investigational drug to establish baseline symptom frequency and severity using a patient diary.
-
Randomization: Eligible patients are randomly assigned to receive either the prokinetic agent (at one or more doses) or a matching placebo.
-
Treatment Period: A 12-week double-blind treatment phase where patients take the assigned medication daily.
-
Follow-up: A post-treatment period to assess any withdrawal effects.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a normalized bowel function, typically defined as an average of three or more SCBMs per week over the 12-week treatment period.[18]
-
Secondary Endpoints:
-
Change from baseline in SBM and SCBM frequency.
-
Improvements in stool consistency (e.g., using the Bristol Stool Form Scale).
-
Reduction in constipation-related symptoms (e.g., straining, bloating, abdominal pain) measured by validated questionnaires like the Patient Assessment of Constipation-Symptoms (PAC-SYM).
-
Improvements in Quality of Life (QoL) using instruments like the PAC-QOL.[18]
-
Colonic transit time, often measured by scintigraphy or radiopaque markers.[17][19]
-
-
Safety Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, ECGs, and clinical laboratory tests.
The workflow for such a trial is visualized in the following diagram.
Conclusion
Prucalopride represents a significant advancement in prokinetic therapy due to its high selectivity for the 5-HT4 receptor, which translates to a favorable efficacy and safety profile, particularly concerning cardiovascular risk.[4][7] Clinical data demonstrates its superiority over placebo in treating chronic constipation and suggests potential advantages over older, less selective agents like metoclopramide in specific clinical scenarios.[13][15][16] While agents acting on different pathways, such as the osmotic laxative PEG 3350, may show non-inferior efficacy, prucalopride's direct action on motility provides a targeted therapeutic option for patients with impaired gut transit.[17][19] Future research and head-to-head trials with other new-generation prokinetics will further clarify its position in the therapeutic landscape for GI motility disorders.
References
- 1. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders [jnmjournal.org]
- 3. Prucalopride - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. astrahealthcareltd.com [astrahealthcareltd.com]
- 7. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. droracle.ai [droracle.ai]
- 13. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials [jnmjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Randomised clinical trial: macrogol/PEG 3350+electrolytes versus prucalopride in the treatment of chronic constipation -- a comparison in a controlled environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Clinical Trial Design Analysis: Prucalopride Versus New Generation Laxatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for chronic idiopathic constipation (CIC) has evolved significantly with the advent of new generation laxatives. This guide provides a comparative analysis of prucalopride (B966), a selective high-affinity serotonin (B10506) 5-HT4 receptor agonist, against newer agents including the guanylate cyclase-C (GC-C) agonists linaclotide (B608579) and plecanatide, and the chloride channel activator lubiprostone (B194865). This analysis is based on available clinical trial data, focusing on efficacy, safety, and mechanisms of action to inform future head-to-head clinical trial designs.
Mechanisms of Action: A Divergent Approach to Improving Bowel Function
The newer generation of laxatives, along with prucalopride, offer distinct pharmacological approaches to managing CIC. Understanding these differences is crucial for designing clinical trials that can effectively compare their performance.
Prucalopride: As a 5-HT4 receptor agonist, prucalopride enhances the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased colonic peristalsis and motility.[1][2] This prokinetic mechanism primarily targets the neuromuscular apparatus of the colon to improve the transit of stool.
Linaclotide and Plecanatide: These agents are GC-C agonists that act locally on the apical surface of intestinal epithelial cells.[3][4] By activating GC-C, they increase intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This leads to increased secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[3][4]
Lubiprostone: This bicyclic fatty acid activates chloride channel 2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[5] This activation also leads to an influx of chloride ions into the intestinal lumen, followed by sodium and water, which softens the stool and increases motility.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of prucalopride and the new generation laxatives.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Prucalopride Hydrochloride in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like prucalopride (B966) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates potential hazards to personnel and the ecosystem. This guide provides a procedural framework for the safe handling and disposal of prucalopride hydrochloride waste, tailored for a professional laboratory environment.
Essential Data for Hazard Assessment
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the inherent chemical and toxicological properties of this compound are crucial for a preliminary hazard assessment.
| Property | Value | Reference |
| Chemical Name | 4-amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | [1] |
| Molecular Formula | C18H26ClN3O3 | [1] |
| Molecular Weight | 367.9 g/mol | [1][2] |
| Environmental Hazard | Very toxic to aquatic life. | [3] |
| Primary Hazards | Irritant. | [2] |
| Disposal Consideration | Discharge into the environment must be avoided. | [4] |
Experimental Protocols for Waste Management
The following protocols outline the step-by-step procedures for the segregation, collection, and disposal of waste contaminated with this compound.
1. Waste Segregation and Collection
Objective: To safely segregate and collect different forms of this compound waste at the point of generation to prevent accidental exposure and ensure compliant disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses with side-shields, lab coat, and chemical-resistant gloves.[4][5]
-
Designated and clearly labeled chemical waste containers:
-
Solid waste container (leak-proof, with a lid)
-
Liquid waste container (chemically compatible, sealed)
-
Sharps container (puncture-resistant)
-
Procedure:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in the designated, sealed, and compatible liquid chemical waste container.[6]
-
Do not mix with other incompatible chemical wastes.[6]
-
Clearly label the container with "this compound Waste," the approximate concentration, and the solvent composition.[6]
-
-
Sharps Waste:
2. Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.[1][4] This is in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
-
Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled as per the segregation protocol. Complete all necessary waste manifest forms as required by your institution and the disposal vendor.[6]
-
Treatment and Destruction: The licensed vendor will transport the waste to a permitted treatment facility.[8] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4] Flushing of this compound down the drain is not permitted due to its aquatic toxicity.[4][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lupin.com [lupin.com]
- 6. benchchem.com [benchchem.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Prucalopride hydrochloride
Essential Safety and Handling Guide for Prucalopride Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Occupational Exposure and Safety Data
While specific occupational exposure limits for this compound are not widely established, the succinate (B1194679) salt has been categorized, providing a valuable reference for handling the compound with appropriate caution.[1][2]
| Compound | Occupational Exposure Band (OEB) | Air Limit |
| Prucalopride Succinate | OEB-3B[3] | 1-10 µg/m³[3] |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental for the safe handling of this compound. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[4]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4][5][6] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, 0.11mm thickness, with a penetration time of >480 minutes).[3] | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][5] |
| Body Protection | Impervious clothing, such as a lab coat.[4][7] For tasks with a higher risk of exposure, body protective clothing is recommended.[3] | To protect skin from exposure.[3] |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[4] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[6] | To prevent inhalation of dust or aerosols, especially when engineering controls are insufficient.[4][8] |
Procedural Guidance: Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk and ensuring a safe operational workflow.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area.[6] Use appropriate exhaust ventilation, such as a chemical fume hood, where dust may form.[4][9] Ensure that a safety shower and eyewash station are readily accessible.[5][7]
-
Personal Practices : Avoid contact with skin and eyes.[4][9] Prevent the formation of dust and aerosols.[4][9] Do not eat, drink, or smoke when handling the compound.[5][7] Wash hands thoroughly before breaks and at the end of the workday.[4][5]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][9] Recommended storage temperature is between 2-8°C.[2][9]
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure : Evacuate unnecessary personnel from the area.[5] Ensure adequate ventilation.[5]
-
Don PPE : Wear the appropriate personal protective equipment, including respiratory protection, gloves, and protective clothing.[5]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[6] Avoid allowing the substance to enter drains.[2][6]
-
Cleanup : For powder spills, cover with a plastic sheet to minimize spreading.[1] Use personal protective equipment as required.[1] Take up the material mechanically, avoiding dust creation, and place it in suitable, closed containers for disposal.[1][2] Clean the contaminated surface thoroughly.[1][5]
-
Disposal : Dispose of the contaminated material as chemical waste through a licensed disposal company.[2][5]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. somersetpharma.com [somersetpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Prucalopride - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
